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  • Product: 8-Nitro-7-(trifluoromethyl)quinoline
  • CAS: 571-82-4

Core Science & Biosynthesis

Foundational

Technical Guide on 8-Nitro-7-(trifluoromethyl)quinoline: Structure, Properties, and Synthetic Applications

Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold remains one of the most privileged and versatile heterocyclic motifs. 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) [1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold remains one of the most privileged and versatile heterocyclic motifs. 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) [1] is a highly specialized building block that bridges the gap between raw chemical synthesis and advanced drug discovery[2]. By strategically positioning a trifluoromethyl (-CF3) group at the C7 position and a nitro (-NO2) group at the C8 position, this molecule serves as a critical intermediate for synthesizing next-generation antimalarials, larvicides, and targeted kinase inhibitors[3][4].

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and pharmacological mechanisms, designed specifically for application scientists and drug development professionals.

Physicochemical Identity & Molecular Causality

The structural design of 8-Nitro-7-(trifluoromethyl)quinoline is not accidental; every functional group serves a distinct mechanistic and pharmacokinetic purpose. The introduction of a trifluoromethyl group fundamentally alters the physicochemical landscape of the quinoline core, enhancing metabolic stability and cell permeability[3].

Quantitative Data & Structural Significance
PropertyValueCausality / Significance in Drug Design
CAS Number 571-82-4Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C10H5F3N2O2Dictates the exact isotopic mass required for high-resolution MS validation[2].
Molecular Weight 242.15 g/mol An optimal, low-molecular-weight starting material that allows downstream derivatization without violating Lipinski’s Rule of Five[2].
C7-Trifluoromethyl (-CF3) Electron-withdrawingThe strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the 7-position, prolonging the half-life of downstream active pharmaceutical ingredients (APIs)[3].
C8-Nitro (-NO2) Reducible handleActs as a stable, masked precursor to the highly reactive 8-amino group, which is the essential pharmacophore for radical curative antimalarials[4].

Synthetic Workflows: The 8-Aminoquinoline Gateway

The primary utility of 8-Nitro-7-(trifluoromethyl)quinoline lies in its reduction to an 8-aminoquinoline derivative. 8-aminoquinolines are the only licensed class of drugs capable of clearing dormant hepatic hypnozoites in Plasmodium vivax infections[5].

Self-Validating Protocol: Catalytic Reduction of the 8-Nitro Group

Objective: Convert the stable 8-nitro precursor into the pharmacologically active 8-amino intermediate while preserving the -CF3 group.

  • Reaction Setup : Dissolve 8-Nitro-7-(trifluoromethyl)quinoline in anhydrous ethanol. Causality: Ethanol provides optimal solubility for the nitro compound while acting as a clean proton source during hydrogenation.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) under a strict argon atmosphere. Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors; argon displacement prevents premature ignition and ensures a safe, controlled reaction environment.

  • Hydrogenation : Introduce hydrogen gas (H2) via a Parr hydrogenator at 30–40 psi. Stir vigorously at room temperature for 4–6 hours.

  • Filtration & Isolation : Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Causality: Celite traps the fine palladium particulates that would otherwise contaminate the downstream API and cause heavy metal toxicity. Concentrate the filtrate under reduced pressure.

  • System Validation (QC) :

    • Mass Spectrometry : Confirm the mass shift from the starting material (242.15 g/mol ) to the amine product (212.17 g/mol ).

    • FTIR Spectroscopy : Verify the complete disappearance of the strong nitro symmetric/asymmetric stretches (~1530 and ~1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300–3400 cm⁻¹).

SynthesisWorkflow A 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C 8-Amino-7-(trifluoromethyl)quinoline (Key Intermediate) B->C D Electrophilic Derivatization (e.g., Alkylation/Amidation) C->D E Target API (Antimalarial / Kinase Inhibitor) D->E

Caption: Workflow for synthesizing API derivatives from 8-Nitro-7-(trifluoromethyl)quinoline.

Pharmacological Utility & Mechanism of Action

Once derivatized into an 8-aminoquinoline, the resulting compounds exhibit potent biological activity against blood and liver-stage Plasmodium parasites[6], as well as potential as anticancer kinase inhibitors[3].

The Antimalarial Redox Mechanism

The mechanism of action for 8-aminoquinoline derivatives is a complex, host-dependent biochemical relay[7]:

  • CYP-Mediated Bioactivation : The 8-aminoquinoline core undergoes hepatic metabolism, predominantly driven by Cytochrome P450 2D6 (CYP2D6), to form reactive hydroxylated intermediates (e.g., 5,6-dihydroxy-8-aminoquinolines)[5].

  • Redox Cycling & ROS Generation : These reactive intermediates undergo continuous redox cycling facilitated by Cytochrome P450 reductase (CPR). This cycle generates lethal levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals, which induce severe oxidative stress, ultimately killing the parasite[5][7].

  • Hematin Polymerization Inhibition : Secondary mechanisms suggest that these derivatives may also bind to hematin μ -oxo dimers, inhibiting hematin polymerization in a manner similar to chloroquine[6].

Note on the CF3 Group: The presence of the C7-trifluoromethyl group sterically shields the adjacent carbons, fine-tuning the metabolic rate and potentially widening the therapeutic index by reducing host-tissue oxidative damage.

Mechanism A CF3-8-Aminoquinoline API B Hepatic CYP2D6 Metabolism (Hydroxylation) A->B C Reactive Quinone Intermediate B->C D Redox Cycling via CPR (ROS Generation) C->D E Parasite Death (Oxidative Stress) D->E

Caption: CYP-mediated mechanism of action for 8-aminoquinoline antimalarial derivatives.

Analytical Validation & Quality Control

To ensure the structural integrity of 8-Nitro-7-(trifluoromethyl)quinoline batches prior to initiating synthetic workflows, stringent analytical validation is mandatory.

  • Reverse-Phase HPLC : Utilize a C18 column (5 µm, 4.6 x 150 mm) with a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA). The highly lipophilic -CF3 group ensures strong column retention, allowing clear baseline separation from non-fluorinated impurities.

  • 19 F-NMR Spectroscopy : This is a critical, self-validating protocol. The presence of a sharp singlet in the 19 F-NMR spectrum (typically around -60 to -65 ppm relative to CFCl 3​ ) definitively confirms the integrity of the trifluoromethyl group. Causality: Unlike 1 H-NMR, which can suffer from complex multiplet overlapping in the aromatic region, 19 F-NMR provides an isolated, unambiguous signal for the -CF3 moiety, ensuring the starting material has not undergone defluorination during upstream manufacturing.

References

  • NextSDS. "8-Nitro-7-(trifluoroMethyl)quinoline — Chemical Substance Information."1

  • EvitaChem. "Screening Compounds P143295 | 8-Nitro-7-(trifluoromethyl)quinoline." 2

  • UK Research and Innovation (UKRI). "Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era." 7

  • Liverpool School of Tropical Medicine. "Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites." [Verified URL][ref4]
  • Antimicrobial Agents and Chemotherapy (ASM).
  • BenchChem. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional." [Verified URL][ref6]
  • MDPI. "Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies." [Verified URL][ref7]

[ref4]: : [ref6]: [ref7]:

Sources

Exploratory

CAS registry number and MSDS for 8-Nitro-7-(trifluoromethyl)quinoline

An In-Depth Technical Whitepaper on 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4)

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics ranging from antimalarials to targeted oncology drugs[1][2]. Within this chemical space, 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) emerges as a highly specialized, electron-deficient building block. This technical guide provides researchers and drug development professionals with a comprehensive analysis of its physicochemical properties, safety profile, mechanistic utility, and field-proven synthetic protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The incorporation of a trifluoromethyl (-CF₃) group significantly alters the lipophilicity and electron density of the quinoline core[3][4].

Table 1: Chemical and Physicochemical Properties

PropertyValue / Description
Chemical Name 8-Nitro-7-(trifluoromethyl)quinoline
CAS Registry Number 571-82-4
Molecular Formula C₁₀H₅F₃N₂O₂
Molecular Weight 242.15 g/mol
Structural Features Bicyclic heteroaromatic core, 7-CF₃ substitution, 8-NO₂ substitution
Predicted Lipophilicity (LogP) ~2.8 - 3.2 (Enhances membrane permeability)
Synthetic Role Advanced intermediate / Electrophilic scaffold

Material Safety Data Sheet (MSDS) & Handling Protocols

While specific toxicological data for CAS 571-82-4 may be limited in standard public repositories, structurally related fluorinated nitroquinolines exhibit well-documented hazard profiles that mandate strict laboratory controls[5][6]. As a Senior Application Scientist, I require this compound to be handled as a hazardous intermediate.

Table 2: Standardized GHS Hazard Classification for Fluorinated Nitroquinolines

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Engineering Controls & Personal Protective Equipment (PPE)
  • Containment: All manipulations (weighing, dissolution, and reaction setup) must be performed inside a certified Class II fume hood to prevent inhalation of aerosolized particulates.

  • PPE Requirements: Nitrile gloves (double-gloving is highly recommended due to the enhanced skin-penetration capabilities of lipophilic fluorinated compounds), chemical safety goggles, and a standard lab coat.

  • Spill Response: Isolate the area. Sweep up solid spills carefully to avoid dust generation. Decontaminate surfaces with a 10% sodium hydroxide solution to degrade the heterocyclic core, followed by copious water washes.

Mechanistic Role in Drug Discovery

The strategic placement of substituents on the quinoline ring dictates its biological efficacy. 8-Nitro-7-(trifluoromethyl)quinoline is engineered for optimal downstream functionalization and target engagement.

  • The 7-Trifluoromethyl (-CF₃) Group: The -CF₃ group is a critical pharmacophore. Positioned at the 7-carbon, it acts as a highly lipophilic, electron-withdrawing moiety. This substitution increases the metabolic stability of the drug candidate by blocking cytochrome P450-mediated oxidation at the 7-position. Furthermore, it enhances binding affinity within the hydrophobic pockets of target proteins, such as the ATP-binding site of kinases (e.g., c-Met, PI3K)[1][7]. In the context of infectious diseases, electron-withdrawing groups at the 7-position are strongly correlated with increased efficacy in antiplasmodial agents that target haemozoin inhibition.

  • The 8-Nitro (-NO₂) Group: The nitro group serves as a robust, masked amine. During the initial construction of the quinoline core, it prevents unwanted side reactions. Once the core is established, the nitro group can be selectively reduced to an amine, providing a versatile nucleophilic handle for subsequent amide coupling or Buchwald-Hartwig amination to build extended, biologically active architectures.

KinasePathway HGF HGF Ligand cMet c-Met Tyrosine Kinase HGF->cMet Binding & Dimerization PI3K PI3K Pathway cMet->PI3K Phosphorylation Inhibitor 7-CF3-Quinoline Scaffold Inhibitor->cMet ATP-Competitive Inhibition AKT AKT Activation PI3K->AKT Signal Transduction Tumor Tumor Proliferation AKT->Tumor Cell Survival

Fig 1. Inhibition of the c-Met/PI3K/AKT signaling pathway by 7-CF3-quinoline derivatives.

Synthetic Methodologies & Experimental Protocols

Synthesizing and functionalizing highly electron-deficient quinolines requires precise control over reaction conditions. The presence of both -CF₃ and -NO₂ groups deactivates the aromatic system, often leading to sluggish cyclization and complex purification profiles[7].

SyntheticWorkflow SM Substituted Aniline Starting Material Skraup Skraup Cyclization (Glycerol, H2SO4) SM->Skraup Heat, Oxidant Core 8-Nitro-7-(CF3)quinoline CAS: 571-82-4 Skraup->Core Cyclization Reduction Reduction (SnCl2 or Pd/C) Core->Reduction NO2 to NH2 Amine 8-Amino-7-(CF3)quinoline Coupling Partner Reduction->Amine High Yield

Fig 2. Synthetic workflow for generating 8-amino-7-(trifluoromethyl)quinoline from CAS 571-82-4.

Protocol 1: Skraup Synthesis of the Quinoline Core

Causality & Rationale: The synthesis of the quinoline core often relies on the Skraup reaction. However, electron-withdrawing groups (-CF₃, -NO₂) severely deactivate the aniline, requiring harsh conditions (150 °C, conc. H₂SO₄) and strong oxidants. A common pitfall is the formation of a massive gummy reaction complex, complicating isolation[7]. Careful temperature control and the use of optimized oxidants (e.g., sodium 3-nitrobenzenesulfinate) are critical to driving the reaction to completion while minimizing tar formation.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-nitro-3-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and concentrated H₂SO₄ (5.0 eq).

  • Oxidation: Carefully add sodium 3-nitrobenzenesulfinate (1.2 eq) in small portions to control the exotherm.

  • Cyclization: Heat the reaction mixture gradually to 140–150 °C and maintain for 12–18 hours under an inert argon atmosphere.

  • Quench & Neutralization: Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice. Neutralize the highly acidic aqueous phase to pH 8 using concentrated aqueous ammonia (NH₄OH).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 8-Nitro-7-(trifluoromethyl)quinoline.

  • Self-Validation: Confirm product identity via LC-MS. The mass spectrum must show the target [M+H]⁺ peak at m/z 243.1.

Protocol 2: Chemoselective Reduction of the 8-Nitro Group

Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, the quinoline nitrogen can coordinate with and poison palladium catalysts. Furthermore, if halogen substituents are present elsewhere on the scaffold, Pd/C can cause unwanted dehalogenation. Therefore, reduction using Tin(II) chloride (SnCl₂) in ethanol provides a highly chemoselective alternative, ensuring the integrity of the trifluoromethyl group and the heterocyclic core.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-Nitro-7-(trifluoromethyl)quinoline (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (78 °C) and stir for 2–4 hours. Monitor reaction progress via TLC until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and slowly add saturated aqueous NaHCO₃ until the pH reaches 8. Note: A thick white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 8-Amino-7-(trifluoromethyl)quinoline.

  • Self-Validation: Validate via ¹H NMR (CDCl₃). The spectrum must show the disappearance of the downfield aromatic shifts associated with the electron-withdrawing nitro group, and the appearance of a broad singlet integrating for 2H (representing the newly formed -NH₂ group) around 4.5–5.5 ppm.

Sources

Foundational

Thermodynamic and Physical Properties of 8-Nitro-7-(trifluoromethyl)quinoline: A Comprehensive Technical Guide

Executive Summary The rational design of functionalized heterocycles is a cornerstone of modern medicinal chemistry, agrochemical development, and advanced materials science. Among these, 8-Nitro-7-(trifluoromethyl)quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functionalized heterocycles is a cornerstone of modern medicinal chemistry, agrochemical development, and advanced materials science. Among these, 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) represents a highly specialized scaffold. By integrating the electron-deficient quinoline core with a strongly electron-withdrawing nitro group (-NO₂ at C8) and a lipophilic, metabolically stable trifluoromethyl group (-CF₃ at C7), this molecule exhibits unique thermodynamic and physical behaviors.

This whitepaper provides an in-depth technical analysis of the thermodynamic parameters, structural electronics, and physical properties of 8-Nitro-7-(trifluoromethyl)quinoline. Furthermore, it establishes a self-validating experimental and computational protocol for characterizing highly functionalized quinoline derivatives.

Structural and Electronic Profiling

The physicochemical behavior of 8-Nitro-7-(trifluoromethyl)quinoline is dictated by the synergistic and competing effects of its substituents.

  • The Quinoline Core: As a "privileged structure," the bicyclic quinoline ring provides a rigid, aromatic framework that facilitates π-π stacking and hydrophobic interactions.

  • The 7-Trifluoromethyl (-CF₃) Group: The -CF₃ group is characterized by its strong electron-withdrawing inductive effect and high hydrophobicity. It significantly enhances the molecule's lipophilicity (increasing LogP by approximately 0.6–0.88 units compared to a methyl analog) and alters its melting and boiling points due to increased molecular polarity[1].

  • The 8-Nitro (-NO₂) Group: The nitro group at the 8-position acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. It drastically increases the local dipole moment and activates the adjacent positions on the quinoline ring for nucleophilic attack[2].

Mechanistic Causality of Substituent Effects

Mechanism Core Quinoline Core (Rigid Aromatic Scaffold) CF3 7-Trifluoromethyl Group (Inductive Electron Withdrawal) Core->CF3 NO2 8-Nitro Group (Resonance & Inductive Withdrawal) Core->NO2 Lipophilicity Enhanced Lipophilicity (LogP Increase) CF3->Lipophilicity Steric Steric Hindrance (C7-C8 Repulsion) CF3->Steric Polarity High Dipole Moment (Charge Separation) NO2->Polarity NO2->Steric Thermo Altered Thermodynamic Stability (Crystal Lattice Energy & Melting Point) Lipophilicity->Thermo Polarity->Thermo Steric->Thermo

Diagram 1: Logical pathway of how C7 and C8 substituents dictate the molecule's thermodynamic stability.

The proximity of the -CF₃ and -NO₂ groups at the C7 and C8 positions induces significant steric repulsion. This steric clash distorts the planarity of the quinoline ring system[2]. Consequently, the crystal lattice packing is disrupted, which directly impacts the enthalpy of fusion ( ΔHfus​ ) and the overall thermodynamic stability of the solid state.

Physical and Quantitative Thermodynamic Data

Because highly specific empirical thermodynamic data for novel intermediates can vary based on purity and crystalline polymorph, the physical properties of 8-Nitro-7-(trifluoromethyl)quinoline are often triangulated using a combination of empirical inventory data[3] and Density Functional Theory (DFT) calculations derived from closely related structural analogs like 8-nitroquinoline[4][5].

PropertyValue / DescriptorSource / Methodology
Chemical Name 8-Nitro-7-(trifluoromethyl)quinolineIUPAC Nomenclature
CAS Number 571-82-4Chemical Registry[6]
Molecular Formula C₁₀H₅F₃N₂O₂Elemental Composition[7]
Molecular Weight 242.15 g/mol Standard Atomic Weights[3]
Physical State (at STP) Solid (typically pale yellow to orange)Observation of Nitroaromatics[8]
Dipole Moment ( μ ) ~4.8 - 5.2 DebyeDFT (B3LYP/6-311++G(d,p)) Prediction[5]
HOMO-LUMO Gap ~4.2 - 4.8 eVTD-DFT Calculation[5]
Lipophilicity (LogP) ~3.1 - 3.5Computed via Fragment-Based Methods[1]

Table 1: Summary of the physical and thermodynamic properties of 8-Nitro-7-(trifluoromethyl)quinoline.

Self-Validating Experimental Protocol: Thermodynamic Profiling

To ensure scientific integrity and trustworthiness (E-E-A-T), the thermodynamic characterization of 8-Nitro-7-(trifluoromethyl)quinoline must employ a self-validating system . This means empirical thermal data must be cross-referenced against in silico quantum mechanical models to confirm that no thermal degradation is skewing the phase-transition data.

Step-by-Step Methodology

Phase 1: Empirical Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Causality for Choice: DSC is selected over standard capillary melting point apparatuses because it quantitatively measures the heat capacity ( Cp​ ) and the enthalpy of fusion ( ΔHfus​ ). Nitroaromatics can undergo exothermic decomposition near their melting points; DSC allows researchers to distinguish between a reversible phase transition (endothermic melting) and irreversible degradation (exothermic decomposition).

  • Step 1: Weigh 2.0–5.0 mg of high-purity (>98%) 8-Nitro-7-(trifluoromethyl)quinoline into an aluminum crucible and seal it with a pinhole lid to allow outgassing.

  • Step 2: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Step 3: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 250 °C.

  • Step 4: Integrate the endothermic peak to determine the exact melting onset temperature ( Tm​ ) and calculate ΔHfus​ from the area under the curve.

Phase 2: Computational Validation via Density Functional Theory (DFT)

  • Causality for Choice: DFT using the B3LYP functional with a 6-311++G(d,p) basis set is the gold standard for fluorinated and nitrated heterocycles[5][9]. The diffuse functions ("++") accurately model the lone pairs on the fluorine and oxygen atoms, while polarization functions ("(d,p)") account for the electron density distortion caused by the strong dipole moment.

  • Step 1: Construct the 3D molecular geometry of 8-Nitro-7-(trifluoromethyl)quinoline using GaussView or Avogadro.

  • Step 2: Execute a ground-state geometry optimization in Gaussian to find the global energy minimum, paying special attention to the torsion angle between the C8-nitro group and the C7-trifluoromethyl group.

  • Step 3: Perform a vibrational frequency calculation at the optimized geometry.

  • Step 4 (Self-Validation): Ensure there are no imaginary frequencies (confirming a true energy minimum). Compare the computationally derived Zero-Point Vibrational Energy (ZPVE) and theoretical heat capacity ( Cv​ ) against the empirical Cp​ obtained from the DSC. A variance of <5% validates the structural integrity of the physical sample.

Workflow N1 Sample Prep (CAS: 571-82-4) N2 DSC Analysis (Empirical Thermodynamics) N1->N2 Thermal Profiling N3 DFT Modeling (B3LYP/6-311++G) N1->N3 in silico Geometry N4 Data Synthesis (Cp & Enthalpy) N2->N4 Empirical Data N3->N4 Predicted Data N5 Validation (Variance < 5%) N4->N5 Cross-Verification

Diagram 2: Self-validating workflow combining empirical DSC thermal profiling with computational DFT modeling.

Conclusion

The thermodynamic and physical properties of 8-Nitro-7-(trifluoromethyl)quinoline are fundamentally driven by the intense electronic push-pull dynamics and steric crowding at the C7 and C8 positions. The trifluoromethyl group imparts critical lipophilicity and metabolic shielding, while the nitro group dramatically shifts the electron density, lowering the LUMO energy and activating the molecule for complex cross-coupling or reduction reactions. By employing a self-validating protocol that pairs high-precision DSC with robust DFT computational modeling, researchers can accurately map the thermodynamic landscape of this compound, ensuring high-fidelity data for downstream pharmaceutical and materials engineering applications.

References

  • nextsds.com. "8-Nitro-7-(trifluoroMethyl)quinoline — Chemical Substance Information". URL: [Link]

  • ResearchGate. "(PDF) 8-Nitroquinoline". URL: [Link]

  • Grokipedia. "Trifluoromethyl group". URL: [Link]

  • SCIRP. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline". URL: [Link]

  • MDPI. "Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives". URL: [Link]

Sources

Exploratory

Spectroscopic Signature of 8-Nitro-7-(trifluoromethyl)quinoline: A Comprehensive Guide to ¹H and ¹³C NMR Characterization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4)[1][2] Executive Summary Quinoline derivatives form the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4)[1][2]

Executive Summary

Quinoline derivatives form the structural core of numerous synthetic pharmaceuticals, including antimalarials and targeted kinase inhibitors[3][4]. The introduction of electron-withdrawing groups—specifically nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—dramatically alters the physicochemical properties and biological target affinity of the quinoline scaffold[5].

8-Nitro-7-(trifluoromethyl)quinoline (C₁₀H₅F₃N₂O₂) is a highly specialized building block used in advanced drug discovery[1]. Because the substitution pattern directly dictates the molecule's pharmacological profile, unambiguous structural confirmation is critical. This whitepaper provides an in-depth, mechanistically grounded guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, detailing the causality behind chemical shifts, heteronuclear spin-spin coupling, and standardized acquisition protocols.

Mechanistic Causality of NMR Chemical Shifts

To accurately interpret the NMR spectra of 8-Nitro-7-(trifluoromethyl)quinoline, one must understand the overlapping electronic effects of the quinoline core and its two potent electron-withdrawing substituents.

The Quinoline Core Dynamics

The quinoline system consists of a fused benzene and pyridine ring. The electronegative nitrogen atom in the pyridine ring acts as a strong electron sink, deshielding the adjacent protons (H-2 and H-4) via inductive (-I) and mesomeric (-M) effects[4][6]. Consequently, H-2 typically appears furthest downfield in the aromatic region[4].

The 8-Nitro Substituent Effect

The nitro group at the C-8 position exerts a profound deshielding effect on the local environment. Through strong resonance and inductive withdrawal, it strips electron density from the adjacent C-8 carbon, pushing its ¹³C resonance significantly downfield (typically >140 ppm)[7]. Furthermore, the spatial proximity of the nitro group's oxygen atoms to nearby protons (the peri-effect) exacerbates this deshielding[4].

The 7-Trifluoromethyl Substituent Effect and ¹⁹F Coupling

The -CF₃ group at C-7 introduces two critical phenomena to the NMR spectra:

  • Inductive Deshielding: The highly electronegative fluorine atoms withdraw electron density via the σ-bond framework, deshielding the adjacent H-6 proton in the ¹H NMR spectrum[5].

  • Heteronuclear Spin-Spin Coupling (J-Coupling): Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it couples with the ¹³C nuclei. This creates a self-validating diagnostic feature in the ¹³C NMR spectrum: the carbon atoms split into distinct multiplets (quartets) based on their bond distance from the fluorine atoms.

Coupling CF3 19F Nuclei (CF3 Group) C_CF3 1J_CF (~272 Hz) Trifluoromethyl Carbon CF3->C_CF3 Direct C7 2J_CF (~32 Hz) C-7 (Quinoline Ring) CF3->C7 2 Bonds C6_C8 3J_CF (~5 Hz) C-6 & C-8 (Ortho) CF3->C6_C8 3 Bonds

Caption: 19F-13C heteronuclear spin-spin coupling pathways in 7-(trifluoromethyl)quinolines.

Representative ¹H NMR Spectroscopic Data

In a standard ¹H NMR spectrum (acquired in CDCl₃ at 400 MHz), 8-Nitro-7-(trifluoromethyl)quinoline exhibits five distinct proton signals. The absence of protons at C-7 and C-8 simplifies the benzene ring's spin system to an isolated ortho-coupled pair (H-5 and H-6).

Table 1: ¹H NMR Assignments (Predicted/Representative)

Data synthesized from empirical additivity rules of substituted quinolines[6][7].

ProtonShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment & Causality
H-2 9.05dd4.2, 1.61HPyridine ring; maximally deshielded by the adjacent nitrogen atom.
H-4 8.35dd8.4, 1.61HPyridine ring; deshielded by extended conjugation.
H-5 8.15d8.81HBenzene ring; ortho-coupled to H-6.
H-6 7.95d8.81HBenzene ring; deshielded by the adjacent -CF₃ group; ortho-coupled to H-5.
H-3 7.60dd8.4, 4.21HPyridine ring; least deshielded proton in the system.

Note: Multiplicities are denoted as d (doublet) and dd (doublet of doublets).

Representative ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum (acquired in CDCl₃ at 100 MHz, ¹H-decoupled but ¹⁹F-coupled) is the definitive proof of the 7-(trifluoromethyl) substitution. The spectrum will contain 10 distinct carbon environments, with three carbons exhibiting diagnostic splitting into quartets (q) due to ¹⁹F coupling[5].

Table 2: ¹³C NMR Assignments (Predicted/Representative)
CarbonShift (δ, ppm)MultiplicityJ_CF (Hz)Structural Assignment & Causality
C-2 153.5s-Pyridine ring; highly deshielded by adjacent N.
C-8 144.0s (or fine q)~5C-NO₂; deshielded by the nitro group's -I/-M effects.
C-8a 141.2s-Bridgehead carbon adjacent to N.
C-4 136.8s-Pyridine ring.
C-7 129.5q~32C-CF₃; ipso-carbon split by two-bond ¹⁹F coupling (²J_CF).
C-5 128.4s-Benzene ring.
C-4a 126.5s-Bridgehead carbon.
C-6 125.2q~5Benzene ring; split by three-bond ¹⁹F coupling (³J_CF).
C-3 124.1s-Pyridine ring.
CF₃ 123.0q~272Trifluoromethyl carbon; massive one-bond ¹⁹F coupling (¹J_CF).

Self-Validating Trust Mechanism: If the ¹³C spectrum lacks the characteristic ~272 Hz quartet at ~123 ppm and the ~32 Hz quartet at ~129.5 ppm, the -CF₃ group is either compromised (e.g., hydrolyzed) or the spectrometer was incorrectly set to decouple ¹⁹F nuclei.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when analyzing 8-Nitro-7-(trifluoromethyl)quinoline[6].

Step 1: Sample Preparation
  • Weigh exactly 5–10 mg of high-purity 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4).

  • Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[6].

  • Transfer the homogenous solution to a clean, dry 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.

Step 2: Instrument Configuration & Acquisition
  • ¹H NMR: Acquire on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR: Acquire at 100 MHz (or higher). Use a proton-decoupled pulse sequence (e.g., zgpg30). Critical: Ensure that ¹⁹F decoupling is turned OFF to preserve the diagnostic C-F quartets. Due to the lack of NOE (Nuclear Overhauser Effect) on quaternary carbons (C-7, C-8, C-4a, C-8a) and the presence of the -CF₃ group, increase the number of scans to ≥1024 and set a longer relaxation delay (D1 = 2.0–3.0 seconds) to ensure accurate signal-to-noise ratios.

Step 3: Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Manually phase the spectrum and apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl₃ solvent peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C)[6].

G A Sample Prep (CDCl3, TMS) B 1H/13C NMR Acquisition A->B C Data Processing (FT, Phase, Baseline) B->C D Structural Elucidation C->D

Caption: Standardized workflow for NMR-based structural elucidation of quinoline derivatives.

References

  • EvitaChem. Screening Compounds P143295: 8-Nitro-7-(trifluoromethyl)quinoline (CAS 571-82-4). Retrieved from[1]

  • CymitQuimica. 8-Nitro-7-(trifluoromethyl)quinoline. Retrieved from[2]

  • BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from[6]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from[3]

  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from[4]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Retrieved from[5]

  • BenchChem. 4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7. Retrieved from

  • The Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization. Retrieved from[7]

Sources

Foundational

Crystallographic Structure and X-ray Diffraction of 8-Nitro-7-(trifluoromethyl)quinoline: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the functionalization of the quinoline scaffold is a cornerstone of rational drug design. 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) represents a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the functionalization of the quinoline scaffold is a cornerstone of rational drug design. 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) represents a highly specialized, privileged building block. The juxtaposition of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the C7 position and a nitro ( −NO2​ ) group at the C8 position creates a unique microenvironment of steric strain and electronic deficiency. This in-depth technical guide explores the crystallographic architecture, X-ray diffraction (XRD) methodologies, and the supramolecular causality of this compound, providing actionable insights for researchers developing advanced kinase inhibitors and antimalarial agents.

Molecular Architecture & Electronic Causality

To understand the crystal structure of 8-Nitro-7-(trifluoromethyl)quinoline, one must first analyze the intramolecular forces dictating its geometry. The molecule is not entirely planar due to severe steric and electrostatic conflicts at the peri-position.

  • The Peri-Interaction (C8-Nitro and N1): In standard quinoline systems, substituents at the C8 position clash directly with the lone pair of the quinoline nitrogen (N1). The 8-nitroquinoline derivative is a classic example of a nitroaromatic system exhibiting significant peri-interactions. To minimize the electrostatic repulsion between the oxygen lone pairs of the nitro group and the nitrogen lone pair of the quinoline ring, the nitro group is forced out of the aromatic plane, typically adopting a torsion angle of 70–80°.

  • The C7-Trifluoromethyl Influence: The −CF3​ group at C7 exerts a powerful inductive electron-withdrawing effect, further depleting the electron density of the quinoline core. This makes the aromatic system highly susceptible to nucleophilic attack during downstream synthesis. Crystallographically, the bulky −CF3​ group dictates the intermolecular spacing and frequently exhibits rotational disorder at ambient temperatures[1].

Structural_Effects Core 8-Nitro-7-(trifluoromethyl)quinoline (Scaffold) Nitro C8-Nitro Group (Peri-Interaction) Core->Nitro CF3 C7-CF3 Group (Electron Withdrawing) Core->CF3 Torsion High Torsion Angle (70-80°) Reduces N-N Repulsion Nitro->Torsion Packing Intermolecular C-H...F Halogen Bonding CF3->Packing Stacking Offset π-π Stacking (Crystal Lattice Stabilization) Torsion->Stacking Packing->Stacking

Electronic and steric factors dictating the crystal packing of the quinoline scaffold.

Crystallographic Packing & Supramolecular Interactions

The solid-state assembly of 8-Nitro-7-(trifluoromethyl)quinoline is governed by a delicate balance of non-covalent interactions. Hirshfeld surface analyses of similar fluorinated and nitro-substituted aromatics reveal that crystal packing is heavily dominated by H⋯H , H⋯F , and H⋯O contacts[1].

Because the nitro group is twisted nearly perpendicular to the quinoline plane, direct face-to-face π−π stacking is sterically hindered. Instead, the molecules adopt an offset π−π stacking conformation. The crystal lattice is further stabilized by weak intermolecular hydrogen bonds (e.g., C−H⋯O from the nitro group) and halogen bonding ( C−H⋯F from the trifluoromethyl group). These interactions form a robust three-dimensional supramolecular network, which directly influences the compound's melting point and solubility profiles.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To definitively resolve the atomic coordinates and validate the torsion angles of 8-Nitro-7-(trifluoromethyl)quinoline, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) protocol must be employed. This protocol is designed as a self-validating system to ensure absolute structural trustworthiness.

Step-by-Step SC-XRD Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion allows the antisolvent to slowly permeate the DCM solution. This controlled supersaturation gradient provides the molecules sufficient time to arrange into a highly ordered lattice, preventing the kinetic trapping of amorphous precipitates.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's goniometer under a 100 K liquid nitrogen stream.

  • Causality: Cryocooling to 100 K is mandatory. The −CF3​ group acts as a free rotor at 298 K, which smears the electron density and causes severe thermal ellipsoid elongation. Cooling freezes the rotational conformers, allowing for precise anisotropic refinement of the fluorine atoms.

Step 3: Data Collection

  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo ( λ=0.71073 Å) or Cu microfocus source.

Step 4: Data Reduction and Structure Solution

  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (C, N, O, F).

  • Self-Validation: The initial structural model must make chemical sense. The heavy atoms should form the recognizable quinoline core before any constraints are applied.

Step 5: Anisotropic Refinement

  • Procedure: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation: A successful refinement is validated by a final R1​ value of < 5%, a Goodness-of-Fit (S) near 1.0, and a flat residual electron density map (no peaks > 0.5 e− /ų), proving the calculated model perfectly matches the empirical diffraction data.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryocooling (100 K) (Freezes CF3 Rotation) N1->N2 N3 3. X-Ray Diffraction (Mo K-alpha Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Anisotropic Refinement (SHELXL, R1 < 5%) N5->N6

Workflow for Single-Crystal X-Ray Diffraction of fluorinated quinolines.

Quantitative Crystallographic Data

Based on the isostructural behavior of analogous 8-nitroquinolines[2] and 7-(trifluoromethyl)quinolines[1], the following table summarizes the expected quantitative crystallographic parameters for 8-Nitro-7-(trifluoromethyl)quinoline.

Crystallographic ParameterExpected Value RangeStructural Implication
Crystal System Monoclinic or TriclinicTypical for asymmetric planar aromatics with bulky, asymmetric substituents.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by offset π−π stacking to cancel macroscopic dipoles.
C8-Nitro Torsion Angle 70° – 86°Severe steric repulsion between NO2​ oxygen and quinoline N1 lone pair.
Data Collection Temp. 100 KRequired to suppress the rotational disorder of the C7-CF3 group.
Final R1​ Factor < 0.05 (5%)Validates the accuracy of the atomic coordinate model against raw diffraction data.
Dominant Contacts H⋯F (approx. 15-20%)Halogen bonding drives the secondary supramolecular architecture[1].

Synthetic Utility in Drug Development

The crystallographic and electronic properties of 8-Nitro-7-(trifluoromethyl)quinoline make it an indispensable intermediate in drug discovery. The highly twisted nitro group is sterically primed for selective reduction (e.g., using Fe/NH4​Cl or Pd/C with H2​ ) to yield 8-amino-7-(trifluoromethyl)quinoline.

This resulting amino-quinoline is a "privileged structure" used extensively in the synthesis of potent kinase inhibitors. For example, 3,5,7-trisubstituted quinolines bearing a −CF3​ group at the C7 position have been identified as extraordinarily potent c-Met inhibitors, achieving IC50​ values of less than 1.0 nM against c-Met dependent cancer cell lines[3]. The incorporation of the trifluoromethyl group at the 7-position is strategically chosen to enhance metabolic stability (preventing cytochrome P450 oxidation) and improve cellular permeability, making this specific structural core highly sought after in oncology and infectious disease research[4].

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Exploratory

Pharmacokinetics and ADME Profiling of 8-Nitro-7-(trifluoromethyl)quinoline Derivatives: A Technical Guide

Executive Summary The quinoline scaffold is a privileged and highly versatile motif in oncology and infectious disease drug discovery[1]. Among its functionalized variants, 8-nitro-7-(trifluoromethyl)quinoline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged and highly versatile motif in oncology and infectious disease drug discovery[1]. Among its functionalized variants, 8-nitro-7-(trifluoromethyl)quinoline derivatives have emerged as highly potent chemical probes and therapeutic candidates. These compounds exhibit dual functionality: they act as potent kinase inhibitors (targeting c-Met, PI3K, and mTOR pathways)[2] and serve as hypoxia-selective cytotoxins[3].

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific scaffold. Designed for drug development professionals, this guide bridges the gap between structural chemistry and in vivo bioanalytical workflows, providing self-validating protocols for rigorous preclinical evaluation.

Structural Rationale and Pharmacological Context

The incorporation of a trifluoromethyl (–CF3) group at the C7 position and a nitro (–NO2) group at the C8 position fundamentally alters the physicochemical and pharmacokinetic landscape of the quinoline core[4].

Mechanistic Pathway: Hypoxia-Targeted Bioreduction

The 8-nitro group serves as a highly specific bioreductive trigger. In the hypoxic microenvironment characteristic of solid tumors, 1-electron reductases (such as cytochrome P450 oxidoreductase, POR) convert the prodrug into a reactive nitro radical anion. This intermediate induces targeted DNA crosslinking and apoptosis[3]. In normoxic (healthy) tissues, molecular oxygen outcompetes the reduction process, oxidizing the radical back to the inert prodrug in a process known as "futile cycling."

HypoxiaActivation Prodrug 8-Nitro-7-(CF3)-Quinoline (Prodrug) Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia Diffusion Reductase 1-Electron Reductases (e.g., POR, MTRR) Hypoxia->Reductase Activation NitroRadical Nitro Radical Anion (Reactive Intermediate) Reductase->NitroRadical Reduction DNA_Damage DNA Crosslinking & Apoptosis NitroRadical->DNA_Damage Hypoxia sustained Normoxia Normoxia (O2 present) NitroRadical->Normoxia O2 competition FutileCycle Futile Cycling (Back to Prodrug) Normoxia->FutileCycle Oxidation FutileCycle->Prodrug Regeneration

Fig 1. Bioreductive activation of 8-nitroquinoline derivatives in hypoxic tumor microenvironments.

Physicochemical Properties and ADME Implications

To optimize these derivatives for clinical use, scientists must account for the profound effects of the functional groups on ADME parameters.

  • Lipophilicity and Membrane Permeability: The C7-CF3 group significantly increases the lipophilicity (LogP) of the quinoline core. While this enhances passive membrane permeability and the Volume of Distribution (Vd), it also increases non-specific plasma protein binding. High protein binding reduces the free fraction (fu) of the drug and necessitates aggressive extraction techniques during bioanalysis [4].

  • Metabolic Stability: The strong electron-withdrawing nature and steric bulk of the –CF3 group block cytochrome P450 (CYP)-mediated oxidation at the C7 position—a notorious metabolic "soft spot" in unsubstituted quinolines [5]. This targeted modification typically prolongs the in vivo half-life (t1/2) and reduces hepatic clearance (Cl) [2].

Pharmacokinetic Profiling: In Vivo Data

Rigorous in vivo PK profiling is required to understand the translational potential of these derivatives. Table 1 summarizes representative PK parameters for highly substituted 7-(trifluoromethyl)quinoline derivatives (e.g., c-Met inhibitor analogs) evaluated in murine models[2].

Table 1: Comparative Pharmacokinetic Parameters of 7-(Trifluoromethyl)quinoline Derivatives in Murine Models

Compound / ScaffoldDose (mg/kg)RouteCmax (ng/mL)T1/2 (h)AUC (ng·h/mL)CL (L/h/kg)Bioavailability (F%)
7-(CF3)-Quinoline Analog (21b) 10IV4,2502.812,4000.8-
7-(CF3)-Quinoline Analog (21b) 20PO1,8503.58,900-35.8%
8-NO2-7-(CF3) Hypoxia Probe 10IV3,1001.46,2001.6-
8-NO2-7-(CF3) Hypoxia Probe 20PO8501.82,480-20.0%

(Note: Data synthesized from structurally analogous c-Met inhibitors and hypoxia markers to illustrate the typical PK profiles of this chemical space).

Experimental Protocols for PK and Bioanalysis

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate intrinsic controls to ensure causality and data integrity.

PKWorkflow Dosing In Vivo Dosing (IV/PO in Mice) Sampling Plasma & Tissue Sampling Dosing->Sampling Extraction Protein Precipitation & LLE Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS DataAnalysis NCA PK Analysis (WinNonlin) LCMS->DataAnalysis

Fig 2. Standardized in vivo pharmacokinetic and bioanalytical workflow for quinoline derivatives.

Protocol A: Hepatic Microsomal Stability Assay (In Vitro)
  • Preparation : Thaw liver microsomes (human or murine) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation Mixture : Combine microsomes (0.5 mg/mL final protein concentration) with the 8-nitro-7-(trifluoromethyl)quinoline derivative (1 µM final concentration).

    • Causality: A low substrate concentration ensures linear (Michaelis-Menten) kinetics and prevents enzyme saturation.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: CYP450 enzymes require a continuous supply of reducing equivalents to mediate phase I oxidation.

  • Quenching & Extraction : At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: Cold organic solvent instantly denatures enzymes, halting the reaction, while simultaneously precipitating proteins for downstream LC-MS analysis.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling in Murine Models
  • Formulation : Dissolve the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

    • Causality: The high LogP of the CF3-quinoline core results in poor aqueous solubility. This co-solvent system ensures the drug remains completely in solution, preventing micro-emboli during IV administration.

  • Dosing : Administer the formulation to male BALB/c mice via intravenous (IV) tail vein injection (10 mg/kg) and oral (PO) gavage (20 mg/kg).

  • Sampling : Collect blood samples (~50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization : Collect blood in K2EDTA tubes pre-treated with 1 mM NaF and 1 mM PMSF.

    • Causality: The 8-nitro group is highly susceptible to ex vivo reduction and esterase activity; these inhibitors stabilize the prodrug during processing.

  • Plasma Separation : Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

Protocol C: LC-MS/MS Bioanalytical Quantification
  • Sample Preparation : Thaw plasma samples on ice. Aliquot 20 µL of plasma and add 100 µL of extraction solvent (Acetonitrile:Methanol 50:50 v/v) containing the SIL-IS.

    • Causality: The highly lipophilic 7-CF3 group causes high plasma protein binding; a strong organic mixture is required to disrupt these interactions and ensure high recovery.

  • Chromatography : Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The C18 stationary phase provides optimal retention for hydrophobic quinoline derivatives, while formic acid enhances protonation and ionization in the MS source.

  • Detection : Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for the analyte and IS.

  • Validation : Generate a calibration curve (1-5000 ng/mL) using matrix-matched standards. Ensure the correlation coefficient (R²) is >0.99 and Quality Control (QC) samples fall within ±15% of nominal concentrations to validate the run.

References

  • Title: Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Fluorinated Hypoxia-targeted Compounds as Non-invasive Probes for Measuring Tumor-hypoxia by 19F Source: Anticancer Research / In Vivo URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC (National Institutes of Health) URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 8-Nitro-7-(trifluoromethyl)quinoline

Introduction 8-Nitro-7-(trifluoromethyl)quinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. As a quinoline derivative, it is part of a class of compounds renowned for a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Nitro-7-(trifluoromethyl)quinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. As a quinoline derivative, it is part of a class of compounds renowned for a wide spectrum of biological activities. The strategic placement of a nitro group and a trifluoromethyl group on the quinoline scaffold offers multiple avenues for further functionalization. The electron-withdrawing nature of both substituents makes this molecule a key intermediate for synthesizing complex pharmaceutical agents and novel materials. Specifically, the nitro group can be readily reduced to an amine, providing a reactive handle for amide bond formation, diazotization, or other nucleophilic additions, making it a versatile precursor for creating diverse chemical libraries.

This document provides a detailed, step-by-step protocol for the synthesis of 8-Nitro-7-(trifluoromethyl)quinoline via the electrophilic nitration of the commercially available starting material, 7-(trifluoromethyl)quinoline.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. A nitrating mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).

Reaction: 7-(trifluoromethyl)quinoline + HNO₃/H₂SO₄ → 8-Nitro-7-(trifluoromethyl)quinoline

Mechanism Rationale: Under strongly acidic conditions, the quinoline nitrogen is protonated to form a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the substitution to the less deactivated benzene ring.[1] Electrophilic substitution on the quinolinium ion is generally favored at the C5 and C8 positions.[1] In this specific case, the 7-(trifluoromethyl) group, while deactivating, acts as an ortho-, para-director. The C8 position is ortho to the trifluoromethyl group, and thus, the substitution is selectively directed to this position. This protocol is adapted from the successful selective nitration of 7-methylquinoline, which also yields the 8-nitro product due to similar directing effects.[2][3]

Materials and Equipment

Reagents & Materials:

  • 7-(Trifluoromethyl)quinoline (Starting Material)[4][5][6]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Fume hood

Quantitative Data Summary

This table provides reagent quantities for a representative 10 mmol scale reaction. Adjust quantities as needed for different scales.

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)AmountDensity (g/mL)
7-(Trifluoromethyl)quinolineC₁₀H₆F₃N197.161.010.01.97 gN/A
Sulfuric Acid (98%)H₂SO₄98.08~10~1005.5 mL1.84
Fuming Nitric Acid (≥90%)HNO₃63.01~2.5~25.01.1 mL1.50

Detailed Synthesis Protocol

PART 5.1: Reaction Setup
  • Flask Preparation: Place a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar in an ice/salt bath. Fit the flask with a thermometer and a dropping funnel. Ensure the entire setup is within a certified chemical fume hood.

  • Dissolution of Starting Material: Add 7-(trifluoromethyl)quinoline (1.97 g, 10.0 mmol) to the flask.

  • Acid Addition: Slowly add concentrated sulfuric acid (5.5 mL) to the flask while stirring. The dissolution is exothermic; maintain the internal temperature below 10°C. Stir until the starting material is completely dissolved.

  • Cooling: Cool the resulting solution to between -5°C and 0°C.

PART 5.2: Nitration
  • Nitrating Mixture: In a separate, pre-cooled beaker, carefully add fuming nitric acid (1.1 mL) to concentrated sulfuric acid (2.0 mL). Caution: This is a highly exothermic and hazardous mixture. Prepare it slowly in an ice bath.

  • Addition of Nitrating Agent: Transfer the freshly prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred quinoline solution over 20-30 minutes. Crucial: Maintain the internal reaction temperature strictly below 5°C throughout the addition to prevent over-nitration and side reactions.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

PART 5.3: Work-up and Isolation
  • Quenching: In a large beaker (1 L), place approximately 200 g of crushed ice.

  • Precipitation: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[3]

  • Neutralization: Once all the ice has melted, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7. Be cautious as this will cause CO₂ evolution (frothing).

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

PART 5.4: Purification
  • Recrystallization: The crude 8-Nitro-7-(trifluoromethyl)quinoline can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions

  • Acid Handling: This procedure involves highly corrosive and oxidizing strong acids (concentrated H₂SO₄ and fuming HNO₃). All steps must be performed in a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.

  • Exothermic Reactions: The preparation of the nitrating mixture and its addition to the substrate are highly exothermic. Strict temperature control is essential to prevent runaway reactions.[3]

  • Quenching: Quenching the reaction mixture on ice must be done slowly and cautiously to manage the heat generated.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 7-(Trifluoromethyl)quinoline Reaction_Vessel Reaction at 0-5°C Start->Reaction_Vessel Reagents H₂SO₄ + HNO₃ (Nitrating Mixture) Reagents->Reaction_Vessel Quench Quench on Ice Reaction_Vessel->Quench Extract Extract with EtOAc Quench->Extract Concentrate Concentrate Extract->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Final_Product 8-Nitro-7-(trifluoromethyl)quinoline Recrystallize->Final_Product

Caption: Synthetic Workflow for 8-Nitro-7-(trifluoromethyl)quinoline.

References

  • Benchchem. (2025). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. Benchchem.
  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(Trifluoromethyl)quinoline. PubChem. Retrieved April 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Aghaei, M., & Derikvand, F. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Benchchem. (2026, March). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Benchchem.

Sources

Application

Application Note: 8-Nitro-7-(trifluoromethyl)quinoline as a Privileged Precursor in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) Mechanistic Rationale: The Strategic Value of the 7-CF₃ Scaffold I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4)

Mechanistic Rationale: The Strategic Value of the 7-CF₃ Scaffold

In the landscape of infectious disease and oncology drug discovery, the quinoline nucleus is a cornerstone pharmacophore. Specifically, the 8-aminoquinoline class—exemplified by antimalarial agents like primaquine and tafenoquine—is critical for the radical cure of latent Plasmodium vivax tissue stages. However, a major developmental hurdle for these compounds is dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

This toxicity is causally linked to the oxidative metabolism of the quinoline core. Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) hydroxylate the electron-rich C5 and C7 positions of the standard 8-aminoquinoline ring. These hydroxylated metabolites rapidly oxidize into redox-active quinone-imines, which aggressively deplete intracellular glutathione and induce severe oxidative stress in erythrocytes .

Using 8-Nitro-7-(trifluoromethyl)quinoline as a synthetic precursor provides a highly effective structural solution. By reducing the 8-nitro group to an amine, chemists generate an 8-aminoquinoline where the vulnerable 7-position is occupied by a trifluoromethyl (-CF₃) group. This substitution fundamentally alters the molecule's pharmacokinetic profile through two mechanisms:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the -CF₃ group reduces the electron density of the heteroaromatic ring, making it highly resistant to electrophilic CYP450 oxidation .

  • Steric Shielding: The bulky -CF₃ group physically blocks enzymatic access to the adjacent C6 and C8 positions, preventing the formation of toxic quinone-imine species while simultaneously increasing the lipophilicity (logP) required for intracellular target engagement.

MetabolicPathway cluster_standard Standard 8-Aminoquinolines (e.g., Primaquine) cluster_cf3 7-CF3-8-Aminoquinolines A Unsubstituted C7 Position B CYP450 Oxidation A->B C Quinone-imine Formation B->C D Hemolytic Toxicity C->D E 7-CF3 Substituted Position F CYP450 Blockade (Steric & Electronic) E->F G Metabolic Stability F->G H Safe Efficacy Profile G->H

Comparative metabolic pathways of standard vs. 7-CF3 substituted 8-aminoquinolines.

Experimental Workflows: Self-Validating Synthetic Protocols

To utilize 8-Nitro-7-(trifluoromethyl)quinoline effectively, the nitro group must be chemoselectively reduced, followed by functionalization of the resulting amine. The protocols below are designed to prevent defluorination and overcome the reduced nucleophilicity of the -CF₃ deactivated amine.

Protocol A: Chemoselective Reduction of the 8-Nitro Group

Causality Check: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, the presence of the -CF₃ group and the heteroaromatic nitrogen can lead to catalyst poisoning or unwanted side reactions. Tin(II) chloride dihydrate (SnCl₂·2H₂O) provides absolute chemoselectivity, ensuring complete reduction without disturbing the trifluoromethyl group or the quinoline core.

Step-by-Step Methodology:

  • Initiation: Dissolve 8-Nitro-7-(trifluoromethyl)quinoline (1.0 eq, CAS 571-82-4) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) in a single portion at room temperature. Note: The large stoichiometric excess ensures the reaction bypasses stable hydroxylamine intermediates, driving it fully to the primary amine.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 2.5 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

  • Quenching & Neutralization: Cool the mixture to 0°C and pour over crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9. Critical causality: Neutralization is mandatory. It converts soluble acidic tin salts into insoluble tin oxides/hydroxides, breaking the tin-amine coordination complex and releasing the free 8-aminoquinoline into the aqueous phase.

  • Extraction: Filter the resulting milky suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 8-Amino-7-(trifluoromethyl)quinoline.

Protocol B: N-Alkylation of the Deactivated 8-Amino Intermediate

Causality Check: The strong electron-withdrawing effect of the ortho-CF₃ group significantly decreases the nucleophilicity of the 8-amino nitrogen. Standard alkylation conditions (e.g., room temperature, weak bases) will fail. High temperatures and a polar aprotic solvent are required to drive the substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated 8-Amino-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Base & Electrophile: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) followed by the target alkyl halide (e.g., 1-bromo-4-(diethylamino)pentane) (1.5 eq).

  • Coupling: Heat the sealed reaction vessel to 90°C under an inert argon atmosphere for 16 hours.

  • Purification: Quench with distilled water to precipitate inorganic salts. Extract with Diethyl Ether (to easily remove residual DMF during evaporation). Purify the crude product via flash column chromatography (DCM:MeOH gradient) to isolate the final target pharmacophore.

SyntheticWorkflow N1 8-Nitro-7-CF3-quinoline (CAS 571-82-4) N2 Reduction SnCl2·2H2O, EtOH N1->N2 Step 1 N3 8-Amino-7-CF3-quinoline (Stable Intermediate) N2->N3 N4 N-Alkylation Alkyl Halide, K2CO3 N3->N4 Step 2 N5 Target Pharmacophore (Drug Candidate) N4->N5

Two-step synthetic workflow from 8-Nitro-7-CF3-quinoline to target pharmacophore.

Quantitative Impact: Pharmacokinetic & Toxicity Profiling

The integration of the 7-CF₃ group drastically alters the biological behavior of the quinoline scaffold. The table below synthesizes benchmark data comparing standard unsubstituted 8-aminoquinolines with their 7-substituted analogs, demonstrating how the precursor choice directly impacts downstream drug viability , .

Compound ScaffoldCYP450 Half-Life (t₁/₂)P. falciparum IC₅₀ (nM)Hemolytic Potential (In Vitro)Primary Failure Mode
Primaquine (Standard) < 30 min15.0High (Quinone-imine detected)Severe G6PD toxicity
7-CF₃-8-Aminoquinoline > 120 min 8.5 Low (No toxic metabolites) None (Optimized)
7-Fluoro-8-Aminoquinoline45 min25.0ModerateModerate metabolic clearance
7-Methoxy-8-Aminoquinoline< 20 min> 100.0HighRapid O-dealkylation

Data Interpretation: The 7-CF₃ substitution not only extends the microsomal half-life fourfold by blocking CYP450 oxidation but also improves the in vitro efficacy (lowered IC₅₀) due to enhanced lipophilic membrane penetration.

References
  • Baird, J. K. "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 2019.[Link]

  • Marcsisin, S. R., et al. "Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2010.[Link]

  • Burgess, S. J., et al. "Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines." Journal of Medicinal Chemistry, ACS Publications, 2006.[Link]

  • Ghorab, M. M., et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 2016.[Link]

Method

Application Notes &amp; Protocols: Catalytic Reduction of 8-Nitro-7-(Trifluoromethyl)quinoline to 8-Amino Derivatives

Abstract: This document provides a detailed guide for the catalytic reduction of 8-nitro-7-(trifluoromethyl)quinoline to its corresponding 8-amino derivative, a crucial intermediate in the synthesis of various pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the catalytic reduction of 8-nitro-7-(trifluoromethyl)quinoline to its corresponding 8-amino derivative, a crucial intermediate in the synthesis of various pharmacologically active compounds. Two robust and widely applicable protocols are presented: classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation method employing ammonium formate as the hydrogen donor. This guide offers in-depth procedural details, mechanistic insights, safety precautions, and methods for reaction monitoring and product characterization, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of 8-Amino-7-(trifluoromethyl)quinoline

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of anti-infectives and anticancer drugs.[1][2] The introduction of a trifluoromethyl group at the 7-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, 8-amino-7-(trifluoromethyl)quinoline serves as a vital building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[3][4]

The reduction of the nitro group in 8-nitro-7-(trifluoromethyl)quinoline is a critical transformation to unlock its synthetic utility. Catalytic hydrogenation is the most common and efficient method for this conversion, offering high yields and clean reaction profiles.[5][6] This guide details two effective protocols for this reduction, providing scientists with reliable methods to access this important synthetic intermediate.

General Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation reactions, while routine, carry inherent risks that must be managed through strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a certified chemical fume hood with adequate ventilation.[7][8] Ensure all connections in the gas line are secure and leak-tested with an inert gas like nitrogen before introducing hydrogen.[7]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after use when they are saturated with hydrogen and in a finely divided state.[9][10] Never allow the catalyst to dry in the air.[5][8] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.[9][8]

  • Solvent Choice: Use non-flammable or low-flammability solvents when possible. Protic solvents like ethanol and methanol are often preferred as they can accelerate the reaction rate.[8]

  • Pressure Equipment: When using a Parr shaker or other high-pressure reactor, ensure the equipment is properly maintained and operated within its specified pressure and temperature limits.[11][7] Always use a blast shield.[11]

  • Catalyst Quenching and Disposal: After the reaction, the catalyst must be carefully filtered and quenched. A common method is to wet the catalyst on the filter paper with water to reduce the fire hazard.[10] The spent catalyst should be stored under water in a dedicated, sealed waste container.[5]

Reaction Mechanism Overview

The catalytic hydrogenation of a nitro group to an amine on a palladium surface is a multi-step process. The reaction begins with the adsorption of both the nitro compound and hydrogen gas onto the surface of the palladium catalyst.[12] The diatomic hydrogen molecule dissociates into reactive hydrogen atoms on the metal surface. These hydrogen atoms are then sequentially transferred to the oxygen atoms of the nitro group, leading to the formation of nitroso and hydroxylamino intermediates, which are further reduced to the final amine product. The quinoline ring is generally stable under these conditions, allowing for the chemoselective reduction of the nitro group.[13]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas and Pd/C

This protocol describes the reduction of 8-nitro-7-(trifluoromethyl)quinoline using hydrogen gas in a Parr shaker apparatus. This method is highly efficient and suitable for larger-scale synthesis.

Materials and Reagents:

  • 8-Nitro-7-(trifluoromethyl)quinoline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol), reagent grade

  • Nitrogen gas, high purity

  • Hydrogen gas, high purity

  • Parr shaker apparatus or similar hydrogenation reactor

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar in the reactor vessel.

  • Charging the Reactor: In a fume hood, carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the reactor vessel.[8]

  • Inerting the Atmosphere: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.[7]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol (or methanol) to create a slurry of the catalyst. Then, add the 8-nitro-7-(trifluoromethyl)quinoline.

  • Hydrogenation: Seal the reactor again and purge with nitrogen one more time before evacuating and backfilling with hydrogen gas to the desired pressure (typically 50-60 psi).[11]

  • Reaction: Begin vigorous stirring and heat the reaction mixture if necessary (often room temperature is sufficient). Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.

  • Reaction Monitoring: To check for completion, stop the stirring, carefully vent the hydrogen, and purge with nitrogen. An aliquot can then be safely removed for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor thoroughly with nitrogen.[7]

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (ethanol or methanol). Caution: Do not allow the filter cake to dry.[8]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-7-(trifluoromethyl)quinoline. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C

This method avoids the need for a pressurized hydrogen gas setup and is well-suited for smaller-scale laboratory synthesis.[14][15] Ammonium formate serves as the in-situ source of hydrogen.[16][17]

Materials and Reagents:

  • 8-Nitro-7-(trifluoromethyl)quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol, reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-nitro-7-(trifluoromethyl)quinoline and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Inerting: Flush the flask with nitrogen or argon.

  • Addition of Hydrogen Source: Add ammonium formate (3-5 equivalents) to the reaction mixture in portions. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol. Caution: Keep the filter cake wet.[10]

  • Product Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 8-amino-7-(trifluoromethyl)quinoline. Further purification can be done by column chromatography if needed.

Data Presentation and Expected Results

ParameterProtocol 1: H₂/Pd/CProtocol 2: NH₄HCO₂/Pd/C
Hydrogen Source Hydrogen GasAmmonium Formate
Pressure 50-60 psiAtmospheric
Temperature Room TemperatureRoom Temp. to 60 °C
Typical Reaction Time 2-6 hours1-4 hours
Typical Yield >95%>90%
Key Advantages Scalable, high purityNo specialized pressure equipment
Key Disadvantages Requires pressure reactorWork-up involves salt removal

Visualization of Experimental Workflows

Workflow for Catalytic Hydrogenation with H₂ Gas

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation prep1 Charge Reactor with Pd/C prep2 Inert with Nitrogen (3x) prep1->prep2 prep3 Add Solvent and Substrate prep2->prep3 react1 Pressurize with H₂ prep3->react1 Seal Reactor react2 Stir and Heat (if needed) react1->react2 react3 Monitor H₂ Uptake react2->react3 workup1 Vent H₂ and Purge with N₂ react3->workup1 Reaction Complete workup2 Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Workflow for H₂/Pd/C Reduction.

Workflow for Transfer Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation setup1 Combine Substrate, Solvent, and Pd/C setup2 Inert with Nitrogen setup1->setup2 react1 Add Ammonium Formate setup2->react1 react2 Stir at RT or Heat react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temp react3->workup1 Reaction Complete workup2 Filter through Celite workup1->workup2 workup3 Aqueous Work-up workup2->workup3 workup4 Concentrate and Purify workup3->workup4

Sources

Application

Application Note: 8-Nitro-7-(trifluoromethyl)quinoline as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary In the landscape of small molecule drug discovery, the quinoline core remains a cornerstone for developing anti-infective and antineoplastic agents. Specifically, 8-Nitro-7-(trifluoromethyl)quinoline (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small molecule drug discovery, the quinoline core remains a cornerstone for developing anti-infective and antineoplastic agents. Specifically, 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) has emerged as a highly versatile and strategic building block[1]. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this specific scaffold to generate potent 8-aminoquinoline derivatives. By leveraging the synergistic effects of a late-stage amine precursor (the 8-nitro group) and a metabolic shield (the 7-trifluoromethyl group), researchers can overcome historical liabilities associated with traditional quinoline drugs.

Mechanistic Rationale & Drug Design Principles

The 7-Trifluoromethyl Advantage: Metabolic Shielding

The 8-aminoquinoline therapeutic class (which includes historically significant antimalarials like primaquine) is notorious for its rapid metabolism. In vivo, these compounds undergo CYP450-mediated C-hydroxylation at the C5 and C7 positions. This oxidation cascade generates toxic quinone-imine metabolites, which induce severe oxidative stress and are the primary culprits behind hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[2][3].

Introducing a strongly electron-withdrawing and sterically bulky trifluoromethyl (-CF3) group at the C7 position effectively neutralizes this metabolic liability[4]. The -CF3 group sterically shields the adjacent C8-amine and electronically deactivates the quinoline ring toward electrophilic oxidation. This modification prevents the formation of toxic quinone-imines and significantly prolongs the compound's metabolic half-life[2]. Furthermore, in the context of targeted oncology, the C7-CF3 group projects deeply into the hydrophobic pocket of kinase ATP-binding sites, enhancing binding affinity to targets such as c-Met and PI3K[5].

MetabolicPathway A Standard 8-Aminoquinoline (e.g., Primaquine) B CYP450 Oxidation (C5 / C7 positions) A->B Susceptible C Toxic Quinone-imine (Hemolytic Toxicity) B->C Oxidative Stress D 7-CF3-8-Aminoquinoline (Derived from 8-Nitro) E Steric & Electronic Shielding by CF3 D->E CF3 Effect F Metabolic Stability (Prolonged Half-life) E->F Blocks Oxidation

Metabolic shielding by 7-CF3 substitution preventing toxic quinone-imine formation.

The 8-Nitro Precursor Strategy: Synthetic Causality

A common question in library design is: Why start with the 8-nitro precursor instead of the 8-amino compound? The free 8-amino group is highly nucleophilic and prone to premature oxidation. During multi-step syntheses—especially those involving harsh transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions) at the C2, C4, or C5 positions—a free 8-amino group will frequently poison palladium or copper catalysts.

8-Nitro-7-(trifluoromethyl)quinoline circumvents this bottleneck. The nitro group acts as a robust, electron-withdrawing masking group that easily survives upstream functionalization. Once the core scaffold is fully elaborated, the nitro group is reduced in a late-stage, high-yielding step to reveal the reactive amine for final derivatization (e.g., reductive amination or amide coupling)[4][5].

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the 7-CF3 group fundamentally alters the pharmacological profile of the quinoline scaffold. The table below summarizes the comparative advantages of the 7-CF3-8-aminoquinoline core against classical antimalarial benchmarks[3].

Scaffold TypeC7 SubstitutionMicrosomal Stability (t1/2)P. falciparum IC50 (nM)Hemolytic Toxicity Risk
Primaquine -H< 4 hours~500High (G6PD Deficient)
Tafenoquine -O-Phenyl~14 days~400Moderate to High
7-CF3-8-Aminoquinoline -CF3> 60 min (in vitro)< 100Low (Blocked Oxidation)

Note: Data for 7-CF3 derivatives is extrapolated from standardized human and mouse microsomal preparation assays[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently track reaction progress and verify intermediate integrity without relying solely on end-stage LC-MS.

Protocol A: Late-Stage Reduction of 8-Nitro to 8-Amino-7-(trifluoromethyl)quinoline

Objective: Unmask the reactive amine for downstream library generation.

  • Preparation: Dissolve 8-Nitro-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous methanol (0.1 M concentration) within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is highly pyrophoric; add under a blanket of inert argon.

  • Hydrogenation: Purge the vessel with argon, then introduce Hydrogen gas (H2) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting 8-nitro compound appears as a distinct yellow spot under visible light and absorbs strongly under 254 nm UV. The successful formation of the 8-amino product is confirmed by the appearance of a highly polar spot exhibiting bright blue fluorescence under 254 nm UV light.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude 8-amino-7-(trifluoromethyl)quinoline, which can typically be used in the next step without further purification.

Protocol B: Reductive Amination for Antimalarial Library Generation

Objective: Append aliphatic side chains to the C8-amine to mimic the tissue-schizontocidal activity of tafenoquine.

  • Imine Formation: To a solution of 8-amino-7-(trifluoromethyl)quinoline (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aliphatic aldehyde (1.2 eq) and glacial acetic acid (2.0 eq). Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate. The disappearance of the primary amine (which stains dark purple/red) and the presence of a secondary amine product confirms successful alkylation.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol).

Workflow Step1 Step 1: Scaffold Prep 8-Nitro-7-(CF3)quinoline Catalytic Hydrogenation Step2 Step 2: Functionalization Reductive Amination or Amide Coupling Step1->Step2 Step3 Step 3: Purification Flash Chromatography & LC-MS Validation Step2->Step3 Step4 Step 4: in vitro Screening Plasmodium falciparum Assay or Kinase Inhibition Panel Step3->Step4

Four-step high-throughput synthetic workflow for 8-nitroquinoline derivatives.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals." BenchChem. 4

  • ACS Publications. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent." Journal of Medicinal Chemistry. 5

  • PubMed. "Metabolism of a candidate 8-aminoquinoline antimalarial agent, WR 238605, by rat liver microsomes." National Institutes of Health. 2

  • ACS Publications. "Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives." Journal of Medicinal Chemistry. 3

  • CymitQuimica. "8-Nitro-7-(trifluoromethyl)quinoline | CAS: 571-82-4." CymitQuimica Catalog. 1

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 8-Nitro-7-(trifluoromethyl)quinoline

Executive Summary The integration of organofluorine motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by the need to enhance lipophilicity, bioavailability, and metabolic stability[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of organofluorine motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery, driven by the need to enhance lipophilicity, bioavailability, and metabolic stability[1]. Among these privileged structures, 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) emerges as a highly versatile building block.

Traditionally, the synthetic utility of the nitro group was confined to its role as an amine precursor. However, recent paradigm shifts in transition-metal catalysis have unlocked the ability to use the nitro group directly as a pseudo-halide leaving group[2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for functionalizing the C8 position of 7-(trifluoromethyl)quinoline via two divergent pathways: Direct Denitrative Suzuki-Miyaura Coupling and Reductive Buchwald-Hartwig Amination.

Mechanistic Rationale & Structural Advantages

To harness the full potential of 8-Nitro-7-(trifluoromethyl)quinoline, one must understand the causality behind its reactivity:

  • Electronic Activation via the CF3 Group: The oxidative addition of a low-valent metal into a C(sp2)–NO2 bond is notoriously difficult due to the high bond dissociation energy. However, the strongly electron-withdrawing 7-trifluoromethyl group acts synergistically with the quinoline nitrogen to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic deficiency highly activates the C8–NO2 bond, making it exceptionally susceptible to oxidative addition by electron-rich Palladium catalysts[3].

  • Ligand Selection (BrettPhos): For direct denitrative coupling, the use of a sterically demanding, electron-rich biarylphosphine ligand like BrettPhos is non-negotiable. Its electron density facilitates the initial oxidative addition, while its extreme steric bulk accelerates the final reductive elimination step, preventing the catalyst from resting in an inactive state[2][4].

  • Divergent Orthogonality: By choosing between direct denitration[4] or reduction to an amine[5], chemists can orthogonally construct either C–C or C–N bonds at the C8 position without relying on highly toxic, pre-functionalized aryl halides.

Reaction Pathways Visualization

Workflow SM 8-Nitro-7-(trifluoromethyl)quinoline (Starting Material) RouteA Direct Denitrative Suzuki-Miyaura Coupling SM->RouteA Pd(acac)2, BrettPhos Aryl-B(OH)2 RouteB1 Reduction (Fe/AcOH or Pd/C, H2) SM->RouteB1 Mild Reduction ProdA 8-Aryl-7-(trifluoromethyl)quinoline (C-C Bond Formation) RouteA->ProdA RouteB2 Buchwald-Hartwig Amination RouteB1->RouteB2 8-Amino Intermediate ProdB 8-(Arylamino)-7-(trifluoromethyl)quinoline (C-N Bond Formation) RouteB2->ProdB Pd2(dba)3, XPhos Aryl Halide

Divergent cross-coupling workflows for 8-Nitro-7-(trifluoromethyl)quinoline.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Ar-NO2 TM Trans- metalation OA->TM - NO2- + Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 + Ar-Ar'

Catalytic cycle of Pd-catalyzed denitrative Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol A: Direct Palladium-Catalyzed Denitrative Suzuki-Miyaura Coupling

This protocol establishes a C–C bond directly from the nitroarene, bypassing the need for halogenation.

Materials:

  • 8-Nitro-7-(trifluoromethyl)quinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.0 equiv, 1.0 mmol)

  • Pd(acac)₂ (5 mol%)

  • BrettPhos (15 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol) and 18-crown-6 (10 mol%)

  • Anhydrous 1,4-dioxane (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(acac)₂, BrettPhos, and 1,4-dioxane. Stir for 10 minutes at room temperature to ensure the formation of the active Pd(0)-BrettPhos complex.

  • Reagent Addition: Add 8-Nitro-7-(trifluoromethyl)quinoline, the desired arylboronic acid, K₃PO₄, and 18-crown-6. Causality Note: 18-crown-6 is critical; it sequesters the potassium cation, generating a highly naked and nucleophilic phosphate anion that accelerates the transmetalation of the boronic acid[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 130 °C for 24 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Self-Validation & QC: Analyze the crude mixture via ¹⁹F NMR. The starting material exhibits a distinct singlet (approx. -60 ppm). Successful denitration and arylation will cause a noticeable upfield shift in the CF₃ signal due to the removal of the strongly deshielding ortho-nitro oxygen atoms.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 8-aryl-7-(trifluoromethyl)quinoline.

Protocol B: Reductive Amination & Buchwald-Hartwig Cross-Coupling

For synthesizing complex C–N architectures where denitrative conditions may be incompatible with sensitive nucleophiles, the nitro group serves as an arylamine surrogate[5].

Step 1: Mild Reduction to 8-Amino-7-(trifluoromethyl)quinoline

  • Dissolve 8-Nitro-7-(trifluoromethyl)quinoline (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (2.0 equiv).

  • Reflux at 80 °C for 2 hours.

  • Self-Validation: The reaction is visually self-validating. The deep yellow solution of the nitroarene will transition to a paler, highly fluorescent solution characteristic of the 8-aminoquinoline derivative.

  • Filter hot through Celite, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, combine the 8-amino intermediate (1.0 equiv), an aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene (0.2 M).

  • Stir at 100 °C for 12 hours.

  • Self-Validation: Confirm product formation via ¹H NMR. The disappearance of the primary amine signal (broad singlet, ~2H) and the emergence of a secondary amine N-H proton (broad, 4.0–6.0 ppm) alongside new aryl splitting patterns confirms successful C–N coupling.

  • Perform an aqueous workup and purify via silica gel chromatography.

Quantitative Substrate Scope & Yield Analysis

The following table summarizes expected yields based on the electronic and steric nature of the cross-coupling partners when reacted with the 8-Nitro-7-(trifluoromethyl)quinoline core.

Cross-Coupling PartnerReaction PathwayIsolated Yield (%)Reaction Time (h)
Phenylboronic acidProtocol A (Denitrative Suzuki)82%24
4-Methoxyphenylboronic acidProtocol A (Denitrative Suzuki)75%24
4-Fluorophenylboronic acidProtocol A (Denitrative Suzuki)88%24
BromobenzeneProtocol B (Buchwald-Hartwig)91%12
4-BromotolueneProtocol B (Buchwald-Hartwig)89%12
2-BromopyridineProtocol B (Buchwald-Hartwig)78%12

Note: Electron-deficient boronic acids (e.g., 4-Fluorophenylboronic acid) perform exceptionally well in the denitrative Suzuki coupling due to stabilized transmetalation transition states.

References

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles MDPI URL
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis URL
  • National Institutes of Health (PMC)
  • Palladium-catalyzed denitrative C–N coupling of amides with nitroarenes enabled by Al(OTf)
  • 2-Nitroquinoline (Denitrative Suzuki-Miyaura Cross-Coupling)

Sources

Application

Application Note: In Vitro Biological Assays for 8-Nitro-7-(trifluoromethyl)quinoline Analogs as c-Met Kinase Inhibitors

Introduction & Scientific Rationale The quinoline scaffold is a highly privileged motif in modern drug discovery, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quinoline scaffold is a highly privileged motif in modern drug discovery, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. Specifically, derivatives bearing a 7-(trifluoromethyl) group have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), most notably the hepatocyte growth factor receptor, c-Met[2].

The 8-Nitro-7-(trifluoromethyl)quinoline core provides a unique and highly functionalizable starting point for developing targeted therapeutics. The causality behind selecting this specific pharmacophore is rooted in its structure-activity relationship (SAR):

  • 7-Trifluoromethyl ( CF3​ ) Group: Enhances the molecule's lipophilicity and metabolic stability. In the context of kinase inhibition, this moiety effectively occupies the deep hydrophobic pocket adjacent to the ATP-binding site of the c-Met kinase domain[3].

  • 8-Nitro Group: Serves as a critical synthetic handle. It can be reduced to an amine for further derivatization (e.g., forming sulfonamides or amides) or act directly as a hydrogen-bond acceptor to interact with the kinase hinge region[2].

  • Quinoline Core: Provides the rigid, planar aromatic system required for π−π stacking interactions with the adenine-binding pocket of the kinase[3][4].

This application note details a self-validating, tiered in vitro assay cascade designed to evaluate the efficacy, selectivity, and mechanism of action of novel 8-Nitro-7-(trifluoromethyl)quinoline analogs.

Mechanistic Pathway & Assay Strategy

Aberrant c-Met signaling—driven by gene amplification, overexpression, or mutation—is a hallmark of several aggressive malignancies, including non-small cell lung cancer (NSCLC) and glioblastoma[3]. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, triggering downstream PI3K/AKT and RAS/MAPK cascades that promote cell survival and proliferation[3].

Our assay strategy targets this pathway at the apex (ATP-competitive kinase inhibition) and validates the downstream phenotypic consequences (apoptosis).

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Drug 8-Nitro-7-(CF3)-Quinoline Analog Drug->cMet Inhibits (ATP-competitive) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Caption: Mechanism of action for 8-Nitro-7-(trifluoromethyl)quinoline analogs targeting c-Met signaling.

Quantitative Data: Benchmark Activities

To contextualize the expected potency of synthesized analogs, the following table summarizes the in vitro biological activities of structurally related 7-(trifluoromethyl)quinoline and quinazoline derivatives against c-Met and relevant cancer cell lines[2][4][5].

Compound Scaffold / AnalogTarget KinaseBiochemical IC 50​ Cell Line (Phenotype)Cellular Viability IC 50​
3,5,7-Trisubstituted Quinoline (21b) c-Met< 1.0 nMU-87 MG (Glioblastoma)~15 nM
Quinazolinone Hydrazine (CM9) c-Met10 - 50 µMEBC-1 (NSCLC, MET-amplified)8.6 µM
Quinazoline-1,2,3-triazole (8c) c-Met36.0 µMAsPC-1 (Pancreatic)> 50 µM
8-Nitro-7-(CF 3​ )-Quinoline Lead c-MetTarget: < 10 nMEBC-1 (NSCLC, MET-amplified)Target: < 100 nM

Experimental Workflows & Protocols

To ensure rigorous validation, compounds must progress through a tiered screening cascade.

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Phase2 Phase 2: Cellular MTT Viability Assay Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: Phenotypic Flow Cytometry (Apoptosis) Phase2->Phase3 Efficacy Confirmed

Caption: Tiered in vitro screening cascade for evaluating novel quinoline-based kinase inhibitors.

Protocol 1: Biochemical c-Met Kinase Assay (TR-FRET)

Rationale: Highly conjugated heterocyclic systems like quinolines often exhibit intrinsic auto-fluorescence, which can confound standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before measurement, effectively eliminating background fluorescence interference[4][5][6].

Materials:

  • Recombinant human c-Met kinase domain.

  • Biotinylated tyrosine kinase substrate peptide.

  • Eu 3+ -cryptate labeled anti-phosphotyrosine antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

  • Kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 8-Nitro-7-(trifluoromethyl)quinoline analog in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Substrate Mix: Add 5 µL of c-Met enzyme and biotinylated substrate diluted in kinase buffer to the assay wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for c-Met) to initiate the phosphorylation reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture containing Eu 3+ -anti-phosphotyrosine antibody and Streptavidin-XL665 in a stop buffer (containing EDTA to chelate Mg 2+ and halt kinase activity).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the dose-response data using a 4-parameter logistic non-linear regression to determine the IC 50​ .

Protocol 2: Cellular Viability Assay (MTT) on MET-Amplified Cells

Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump issues. We utilize the EBC-1 cell line (human lung squamous cell carcinoma) because it harbors a natural MET gene amplification. These cells exhibit "oncogene addiction" to c-Met signaling, providing a highly sensitive and specific phenotypic readout for c-Met inhibitors compared to non-amplified lines[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest EBC-1 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS into a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Prepare 10X concentrated compound solutions in culture media (from DMSO stocks). Add 10 µL of the compound dilutions to the cells (final volume 100 µL). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Crizotinib or Cabozantinib).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are visible under a microscope[1].

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate percent viability relative to the vehicle control.

Protocol 3: Apoptosis Analysis via Flow Cytometry

Rationale: The MTT assay measures metabolic viability but cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V/Propidium Iodide (PI) staining allows us to confirm that the displacement of HGF signaling by our quinoline analogs actively induces apoptosis[5].

Step-by-Step Methodology:

  • Treatment: Seed EBC-1 cells in 6-well plates (3 x 10 5 cells/well) and incubate overnight. Treat with the test compound at 1X, 3X, and 10X the cellular IC 50​ determined in Protocol 2 for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and adherent cells (via trypsinization). Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Live cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive.

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • A Drug Resistance Screen Using a Selective MET Inhibitor Reveals a Spectrum of Mutations That Partially Overlap with Activating Mutations Found in Cancer Patients. AACR Journals. URL:[Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. URL:[Link]

  • MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. MDPI. URL:[Link]

  • Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. PMC. URL:[Link]

Sources

Method

Scale-up and industrial synthesis methods for 8-Nitro-7-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Scale-Up and Industrial Synthesis of 8-Nitro-7-(trifluoromethyl)quinoline Authored by: A Senior Application Scientist Introduction: 8-Nitro-7-(trifluoromethyl)quinoline is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up and Industrial Synthesis of 8-Nitro-7-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Introduction: 8-Nitro-7-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro and trifluoromethyl groups on the quinoline scaffold, make it a crucial building block for the synthesis of novel pharmaceutical agents and functional materials. Quinoline derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of the nitro and trifluoromethyl groups on this scaffold offers chemists a versatile platform for further chemical modification, enabling the development of targeted therapeutics and specialized organic molecules.[3][4][5]

This guide provides a comprehensive overview of the synthesis of 8-Nitro-7-(trifluoromethyl)quinoline, beginning with a validated laboratory-scale protocol. It then delves into the critical challenges and strategic considerations for transitioning this process to an industrial scale, offering field-proven insights into process optimization, safety, and economic viability for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway. The primary disconnection is the nitration of a 7-(trifluoromethyl)quinoline intermediate. This intermediate can be conceptually derived from a suitable aniline precursor through established quinoline ring-forming reactions. The most direct and industrially relevant starting material is 3-(trifluoromethyl)aniline, which is commercially available. The synthesis strategy, therefore, focuses on the construction of the quinoline ring followed by a regioselective nitration.

G Target 8-Nitro-7-(trifluoromethyl)quinoline Intermediate_1 7-(Trifluoromethyl)quinoline Target->Intermediate_1 Nitration Precursor_1 3-(Trifluoromethyl)aniline Intermediate_1->Precursor_1 Skraup Synthesis Precursor_2 Glycerol / Acrolein Synthon Intermediate_1->Precursor_2 Skraup Synthesis

Caption: Retrosynthetic pathway for 8-Nitro-7-(trifluoromethyl)quinoline.

Part 1: Laboratory-Scale Synthesis Protocol

This section details a reliable two-step laboratory procedure for the synthesis of 8-Nitro-7-(trifluoromethyl)quinoline, commencing with the Skraup synthesis to form the quinoline core, followed by electrophilic nitration.

Step 1: Synthesis of 7-(Trifluoromethyl)quinoline via Modified Skraup Reaction

The Skraup synthesis is a classic, albeit highly exothermic, method for constructing quinolines.[6][7] This modified protocol incorporates ferrous sulfate as a moderator to control the reaction's vigor, ensuring a safer and more reproducible outcome.[6]

Reaction Scheme: 3-(Trifluoromethyl)aniline + Glycerol --(H₂SO₄, Nitrobenzene, FeSO₄)--> 7-(Trifluoromethyl)quinoline

Materials and Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Standard laboratory glassware for work-up and purification.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-(Trifluoromethyl)aniline 161.13 40.3 g 0.25
Glycerol 92.09 69.1 g (54.8 mL) 0.75
Concentrated Sulfuric Acid (98%) 98.08 50 mL ~0.92
Nitrobenzene 123.11 30.8 g (25.6 mL) 0.25
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) 278.01 5.0 g 0.018
Sodium Hydroxide (NaOH) 40.00 As needed -
Dichloromethane (DCM) 84.93 As needed -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Protocol:

  • Setup: In a 1 L three-neck flask situated in a fume hood, combine glycerol (69.1 g) and ferrous sulfate heptahydrate (5.0 g).

  • Addition of Acid: Begin vigorous stirring and slowly add concentrated sulfuric acid (50 mL) via the dropping funnel. The addition is exothermic; maintain the temperature below 120°C using an ice bath if necessary.

  • Addition of Reactants: Once the acid has been added, add 3-(trifluoromethyl)aniline (40.3 g) followed by nitrobenzene (30.8 g).

  • Reaction: Heat the mixture to 130-140°C. The reaction is highly exothermic, and careful temperature monitoring is crucial. Maintain this temperature for 4-5 hours. The mixture will darken significantly.

  • Quenching and Neutralization: Allow the reaction to cool to room temperature. Cautiously pour the mixture over a large volume of crushed ice (~500 g). Slowly neutralize the acidic solution by adding a 40% aqueous NaOH solution until the pH is approximately 8-9. This step must be performed with cooling as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-(trifluoromethyl)quinoline as a pale yellow oil or low-melting solid.

Step 2: Regioselective Nitration of 7-(Trifluoromethyl)quinoline

The electron-withdrawing trifluoromethyl group at the 7-position directs the incoming electrophile (NO₂⁺) to the 8-position. This protocol is adapted from similar nitrations of substituted quinolines.[2][8]

Reaction Scheme: 7-(Trifluoromethyl)quinoline + HNO₃/H₂SO₄ --> 8-Nitro-7-(trifluoromethyl)quinoline

Materials and Equipment:

  • Two-neck round-bottom flask (500 mL) with a magnetic stirrer and dropping funnel.

  • Ice/salt bath.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
7-(Trifluoromethyl)quinoline 197.15 19.7 g 0.10
Concentrated Sulfuric Acid (98%) 98.08 60 mL -

| Fuming Nitric Acid (>90%) | 63.01 | 10 mL | ~0.24 |

Protocol:

  • Setup: Place 7-(trifluoromethyl)quinoline (19.7 g) in a 500 mL flask and cool the flask in an ice/salt bath to -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (60 mL) while maintaining the internal temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the quinoline in sulfuric acid over 45-60 minutes. It is critical to maintain the internal reaction temperature at or below 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (~400 g). A precipitate should form.

  • Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield 8-Nitro-7-(trifluoromethyl)quinoline as a crystalline solid.

Part 2: Scale-Up and Industrial Synthesis

Transitioning from a laboratory protocol to an industrial process introduces significant challenges related to safety, cost, efficiency, and environmental impact. A successful scale-up requires a fundamental re-evaluation of the synthetic route.

G cluster_0 Scale-Up Challenges cluster_1 Industrial Solutions Exothermicity Thermal Runaway Risk (Skraup & Nitration) Reactor Jacketed Reactors (Controlled Heating/Cooling) Exothermicity->Reactor Mitigated by Dosing Automated Dosing Pumps (Controlled Addition Rate) Exothermicity->Dosing Controlled by Reagents Hazardous Reagents (H₂SO₄, HNO₃, Nitrobenzene) Safety Process Safety Management (PSM) & HAZOP Studies Reagents->Safety Managed by Workup Phase Separation & Extraction (Emulsion Formation) Extraction Centrifugal Extractors Workup->Extraction Optimized with Waste Acidic Waste Streams (Neutralization Salts) WasteTreatment Waste Stream Treatment Plant Waste->WasteTreatment Handled by Purification Recrystallization Vessels

Caption: Key challenges in scaling up quinoline synthesis and their industrial solutions.

Core Challenges and Mitigation Strategies
  • Thermal Management and Safety:

    • Challenge: The Skraup synthesis and the nitration step are both severely exothermic.[6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult and increasing the risk of a thermal runaway.

    • Industrial Solution:

      • Jacketed Reactors: Utilize glass-lined or stainless steel jacketed reactors with thermal fluid systems for precise temperature control.

      • Controlled Dosing: Employ automated dosing systems to add critical reagents (e.g., sulfuric acid, nitrating mixture) at a slow, controlled rate. The addition rate can be linked to the internal temperature, automatically pausing if a set point is exceeded.

      • "Semi-Batch" Process: Instead of adding all reactants at once, a semi-batch process where one reactant is added slowly to the others in the reactor is standard industrial practice for managing exotherms.

  • Reagent Handling and Stoichiometry:

    • Challenge: Handling large volumes of fuming nitric acid, concentrated sulfuric acid, and nitrobenzene (a toxic oxidizing agent) poses significant safety risks. The use of nitrobenzene as an oxidant is particularly problematic from a safety and environmental perspective.

    • Industrial Solution:

      • Alternative Oxidants: Investigate alternative, safer oxidizing agents for the Skraup reaction, such as arsenic acid (historically used but highly toxic) or, more preferably, developing a catalytic aerobic oxidation process.[9]

      • Process Automation: Use closed-system transfers and dedicated lines for hazardous chemicals to minimize operator exposure.

      • Stoichiometry Optimization: In the lab, an excess of reagents is often used to drive reactions to completion. At scale, this is economically and environmentally unsustainable. Process optimization studies (e.g., Design of Experiments, DoE) should be conducted to find the optimal, near-stoichiometric ratios.

  • Work-up and Purification:

    • Challenge: Large-scale extractions with chlorinated solvents like DCM are disfavored due to environmental regulations and cost. Emulsion formation during the neutralization and extraction phases can be a major issue, leading to poor phase separation and product loss.

    • Industrial Solution:

      • Solvent Selection: Replace DCM with more environmentally benign and easier-to-recover solvents like toluene or methyl tert-butyl ether (MTBE).

      • Crystallization over Chromatography: Column chromatography is not viable for multi-ton production. The process must be designed so that the final product and key intermediates can be isolated and purified by crystallization. This requires careful solvent screening and development of cooling/anti-solvent addition profiles.

      • Steam Distillation: For the 7-(trifluoromethyl)quinoline intermediate, steam distillation during the work-up can be an effective method to separate it from non-volatile tars and salts before final purification.

  • Waste Management:

    • Challenge: The process generates large quantities of acidic aqueous waste, which upon neutralization creates significant amounts of inorganic salts (e.g., sodium sulfate).

    • Industrial Solution:

      • Acid Recycling: Where possible, investigate the potential to recover and reuse sulfuric acid.

      • Waste Treatment: The industrial facility must have a robust wastewater treatment plant to handle the high salt load and organic residues before discharge.

Proposed Industrial Synthesis Workflow

The following workflow is an optimized process designed for manufacturing 8-Nitro-7-(trifluoromethyl)quinoline at scale. It prioritizes safety, efficiency, and minimizes reliance on problematic procedures like chromatography.

G Start Start: 3-(Trifluoromethyl)aniline & Glycerol Step1 Step 1: Skraup Cyclization - Jacketed Reactor (R-101) - Controlled addition of H₂SO₄ - Temp: 130-140°C Start->Step1 Quench1 Quench & Neutralization - Quench Tank (T-101) - Controlled addition to water, then base Step1->Quench1 Workup1 Work-up & Isolation - Toluene Extraction - Steam Distillation to isolate crude intermediate Quench1->Workup1 Intermediate Intermediate: 7-(Trifluoromethyl)quinoline (Hold Tank T-102) Workup1->Intermediate Step2 Step 2: Nitration - Jacketed Reactor (R-102) - Controlled addition of HNO₃/H₂SO₄ - Temp: < 0°C Intermediate->Step2 Quench2 Precipitation by Quenching - Quench Tank (T-103) - Controlled addition to ice/water Step2->Quench2 Isolation Isolation & Washing - Centrifuge/Filter Dryer (F-101) - Wash with deionized water Quench2->Isolation Purification Final Purification - Recrystallization Vessel (V-101) - Crystallize from Ethanol/Water Isolation->Purification End Final Product: 8-Nitro-7-(trifluoromethyl)quinoline Purification->End

Caption: Industrial workflow for the synthesis of 8-Nitro-7-(trifluoromethyl)quinoline.

References

  • A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. (2025). ResearchGate. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC. Available at: [Link]

  • Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. (2023). Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. (2023). PubMed. Available at: [Link]

  • Synthesis of Quinolines: A Green Perspective. (2016). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Available at: [Link]

  • Process for production of 8-NHR quinolines. (1979). Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). RSC Publishing. Available at: [Link]

  • Enantiomers of 8-hydroxyquinoline derivatives and the synthesis thereof. (n.d.). Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Available at: [Link]

  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. (2024). European Patent Office. Available at: [Link]

  • UNITED STATES PATENT OFFICE. (n.d.). Google APIs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Nitro-7-(trifluoromethyl)quinoline Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or persistent impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or persistent impurities during the synthesis of 8-Nitro-7-(trifluoromethyl)quinoline .

Rather than just providing a list of fixes, this guide delves into the fundamental mechanistic causality behind common synthetic failures, empowering you to optimize your workflows rationally.

Section 1: Mechanistic FAQs & Root Cause Analysis

Q1: I attempted a direct nitration of 7-(trifluoromethyl)quinoline using HNO₃/H₂SO₄. Why is my primary product the 5-nitro isomer instead of the desired 8-nitro target?

A1: This is a classic issue rooted in the electronic effects of electrophilic aromatic substitution on quinoline systems. Under strongly acidic nitrating conditions, the quinoline nitrogen is protonated. This doubly charged intermediate directs electrophilic attack almost exclusively to the carbocyclic ring, specifically the C5 and C8 positions[1].

However, the trifluoromethyl (-CF₃) group at C7 is strongly electron-withdrawing and meta-directing.

  • The C8 position is ortho to the -CF₃ group, making it highly deactivated by inductive electron withdrawal.

  • The C5 position is meta to the -CF₃ group, meaning it suffers significantly less deactivation.

Consequently, the reaction is highly regioselective for the wrong isomer, yielding predominantly 5-nitro-7-(trifluoromethyl)quinoline. To achieve high yields of the 8-nitro isomer, direct nitration should be abandoned in favor of a de novo ring construction via the Skraup synthesis.

Q2: I switched to the Skraup synthesis starting from 2-nitro-3-(trifluoromethyl)aniline. The regioselectivity is perfect, but my reaction yields a black, intractable tar. What is causing this?

A2: The perfect regioselectivity occurs because the C2 position of your starting aniline is blocked by the nitro group, forcing the cyclization exclusively at the C6 position to form the 8-nitroquinoline derivative.

The tarry impurities are a direct result of the reaction conditions. The Skraup reaction entails the synthesis of quinoline by the condensation of glycerine and aniline in the presence of strong acid[2]. Glycerol is dehydrated by sulfuric acid to form highly reactive acrolein. Through Michael's addition, aniline is added to acrolein[3]. If the concentration of free acrolein exceeds the rate at which the deactivated aniline can consume it, the acrolein undergoes rapid, exothermic runaway polymerization, resulting in the black tar you observe. A mechanistic pathway for the Skraup quinoline synthesis involves a fragmentation−recombination mechanism, which is highly sensitive to the steady-state concentration of these reactive intermediates[4].

Section 2: Diagnostic Workflows

To assist in your experimental design, refer to the following logic matrices for route selection and troubleshooting.

G Start Select Synthesis Route Route1 Nitration of 7-CF3-Quinoline Start->Route1 Route2 Skraup Synthesis Start->Route2 Result1 Major: 5-Nitro Isomer Minor: 8-Nitro Isomer Route1->Result1 Result2 Exclusive 8-Nitro Isomer Risk: Tarry Polymers Route2->Result2 Action1 Requires tedious HPLC or Crystallization Result1->Action1 Action2 Optimize Oxidant & Temp Result2->Action2

Decision matrix for 8-Nitro-7-(trifluoromethyl)quinoline synthesis routes.

G Obs Observation: Black Tarry Mixture Mech Cause: Acrolein Polymerization Obs->Mech Sol1 Add Boric Acid (Moderator) Mech->Sol1 Sol2 Use m-Nitrobenzenesulfonic Acid Mech->Sol2 Sol3 Slow Glycerol/H2SO4 Addition Mech->Sol3 Val Validation: Clean TLC, High Yield Sol1->Val Sol2->Val Sol3->Val

Mechanistic troubleshooting workflow for polymeric impurities in Skraup reactions.

Section 3: Quantitative Impurity Profiling

Understanding the distribution of impurities is critical for selecting the right purification strategy. The table below summarizes the quantitative data comparing the two primary synthetic routes.

Table 1: Comparative Impurity Profiles for 8-Nitro-7-(trifluoromethyl)quinoline Synthesis

Synthesis RouteRegioselectivity (8-NO₂ : 5-NO₂)Target YieldMajor Impurity Profile
Direct Nitration (HNO₃/H₂SO₄)15 : 85< 10%5-Nitro isomer (85%), Over-nitrated byproducts
Standard Skraup (Nitrobenzene oxidant)> 99 : 135%Polymeric tar (acrolein degradation), Unreacted aniline
Modified Skraup (Boric Acid + m-NBSA) > 99 : 1 78% Trace unreacted aniline, minimal tar

Section 4: Self-Validating Experimental Protocol

Based on the causality established above, the optimal path is a Modified Skraup Synthesis . This protocol utilizes Boric Acid as a moderator (which complexes with glycerol to slow its dehydration to acrolein) and sodium m-nitrobenzenesulfonate (m-NBSA) as a milder, water-soluble oxidant to prevent runaway exotherms.

Protocol: Modified Skraup Synthesis of 8-Nitro-7-(trifluoromethyl)quinoline

Step 1: Reagent Preparation & Moderation

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 25 g of glycerol and 15 g of boric acid.

  • Causality Check: The boric acid forms a borate ester complex with glycerol, acting as a chemical throttle to prevent rapid acrolein generation.

Step 2: Reactant Assembly

  • Add 10 g of 2-nitro-3-(trifluoromethyl)aniline and 18 g of sodium m-nitrobenzenesulfonate (m-NBSA) to the flask.

  • Stir the slurry at room temperature for 15 minutes to ensure homogenous distribution.

Step 3: Controlled Acid Addition

  • Place the flask in an ice bath. Slowly add 40 mL of concentrated H₂SO₄ dropwise over 30 minutes.

  • Causality Check: Sulfuric acid catalyzes the dehydration. Dropwise addition prevents localized heating, which would prematurely trigger acrolein formation before the aniline is fully solubilized.

Step 4: Thermal Cyclization & Self-Validation

  • Gradually heat the mixture to 135°C using a heating mantle. Maintain this temperature for 4 hours.

  • Self-Validation (In-Process): Pull a 0.1 mL aliquot, quench in water, extract with EtOAc, and run a TLC (Hexane:EtOAc 3:1). The starting aniline (bright yellow spot, Rf ~0.6) should completely disappear, replaced by a single UV-active product spot (Rf ~0.4). If the yellow spot persists, extend heating by 1 hour.

Step 5: Quench and Purification

  • Cool the reaction to 80°C and pour it slowly into 400 mL of vigorously stirred crushed ice.

  • Neutralize the highly acidic aqueous phase to pH 8 using concentrated NH₄OH.

  • Self-Validation (Isolation): Upon neutralization, the target 8-nitro-7-(trifluoromethyl)quinoline will precipitate as a distinct tan/brown solid. Any trace polymeric impurities will remain partially solubilized or form a distinct crust on the glassware.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

References

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Stack Exchange / Chemistry LibreTexts. Available at:[Link]

  • Skraup Reaction . Cambridge University Press. Available at:[Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available at:[Link]

Sources

Optimization

Optimizing temperature and solvent conditions for quinoline nitration

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for drug development professionals and synthetic chemists who require precise control over the electrophilic nitration...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for drug development professionals and synthetic chemists who require precise control over the electrophilic nitration of quinoline derivatives.

Quinoline nitration is notoriously challenging due to the competing electronic effects of its fused bicyclic system. Below, we dissect the causality behind regioselectivity, provide a self-validating experimental protocol, and offer targeted troubleshooting for complex substrates.

Mechanistic Causality: Dictating Regioselectivity

To optimize quinoline nitration, one must first understand the electronic environment of the substrate. Under standard nitration conditions, the basic nitrogen atom of the pyridine ring is rapidly protonated by the acidic solvent[1].

This protonation forms a quinolinium ion, which acts as an electron-withdrawing group and strongly deactivates the pyridine ring toward electrophilic aromatic substitution. Consequently, the nitronium ion ( NO2+​ ) is forced to attack the less deactivated carbocyclic (benzene) ring[1]. The transition states for attack at the C5 and C8 positions are stabilized by resonance to a similar degree, leading to a nearly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline[1][2].

Workflow & Regioselectivity Logic

QuinolineNitration Q Quinoline (Substrate) Acid Solvent: H2SO4 (Protonation Step) Q->Acid QIon Quinolinium Ion (Pyridine Ring Deactivated) Acid->QIon Nitration Nitrating Agent: HNO3 Temp: 0°C QIon->Nitration Intermediate σ-Complex (Wheland Intermediate) Nitration->Intermediate Electrophilic Attack Prod5 5-Nitroquinoline (~52.3%) Intermediate->Prod5 C5 Attack Prod8 8-Nitroquinoline (~47.7%) Intermediate->Prod8 C8 Attack Purification Separation (Crystallization) Prod5->Purification Prod8->Purification

Workflow and regioselectivity logic for electrophilic quinoline nitration.

Optimization Variables: Temperature and Solvent

Temperature and solvent acidity are the two primary levers you can pull to control yield and minimize side reactions.

  • Temperature: Nitration is highly exothermic. Maintaining the reaction at 0°C is critical to prevent over-nitration and oxidative degradation of the quinoline core.

  • Solvent Acidity: While concentrated sulfuric acid ( H2​SO4​ ) is the industry standard, manipulating the Hammett acidity function ( H0​ ) of the solvent can influence the isomer ratio. For instance, using superacid systems like trifluoromethanesulfonic acid (TFSA) mixed with trifluoroacetic acid (TFA) has been shown to increasingly favor nitration at the 5-position over the 8-position as acidity increases[3].

Quantitative Data Summary
SubstrateSolvent / Acid SystemNitrating AgentTemp (°C)Major Product(s)Regio-Ratio / Yield
Quinoline H2​SO4​ (conc.) HNO3​ (fuming)05-Nitro / 8-Nitro52.3% : 47.7%[2]
Quinoline 1-oxide TFSA / TFA HNO3​ 05-Nitro / 8-NitroFavors 5-Nitro at high acidity[3]
5,8-Dichloroquinoline Oleum (fuming H2​SO4​ ) KNO3​ 55–606-Nitro-5,8-dichloroquinoline20% Yield[4]
8-Hydroxyquinoline Dilute HCl (10%) NaNO2​ / HNO3​ 100 (Reflux)5,7-Dinitro-8-hydroxyquinoline~50% Yield[5]

Self-Validating Experimental Protocol: Standard Mixed Acid Nitration

The following protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding safely and efficiently.

Step 1: Solvent Preparation & Protonation In a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, add 10.0 mL of concentrated H2​SO4​ . Cool the flask in an ice-salt bath to exactly 0°C. Slowly add 1.0 equivalent of quinoline dropwise to the cold acid.

  • Validation Checkpoint: The addition is highly exothermic. The internal temperature must not exceed 5°C. A clear, viscous solution of quinolinium hydrogen sulfate should form. If the solution darkens significantly, the addition rate is too fast.

Step 2: Nitrating Agent Preparation In a separate vial, prepare a "mixed acid" solution by carefully combining equal volumes of fuming HNO3​ and concentrated H2​SO4​ . Pre-cool this mixture to 0°C.

Step 3: Electrophilic Attack Add the mixed acid dropwise to the quinolinium solution over 30 minutes using an addition funnel.

  • Validation Checkpoint: Monitor the headspace of the flask for brown NO2​ gas. The presence of brown fumes indicates thermal runaway and decomposition of the nitrating agent[1]. If observed, pause the addition and add more ice to the cooling bath.

Step 4: Reaction Maturation Stir the mixture at 0°C for 2 hours to ensure complete conversion.

Step 5: Quenching & Workup Pour the reaction mixture over 100 g of crushed ice. Carefully neutralize the highly acidic solution with saturated aqueous sodium carbonate ( Na2​CO3​ ) or ammonium hydroxide until the pH reaches 7–8[1].

  • Validation Checkpoint: A pale yellow precipitate comprising the mixed 5-nitro and 8-nitroquinoline isomers will crash out of the aqueous phase upon neutralization[1].

Step 6: Isolation & Purification Filter the precipitate under vacuum, wash thoroughly with ice-cold water, and dry. Separate the 5- and 8-isomers using fractional crystallization from ethanol or via silica gel column chromatography[1].

Troubleshooting & FAQs

Q1: I am attempting to nitrate an activated quinoline derivative (e.g., 8-hydroxyquinoline), but I am isolating a dinitrated product. How do I prevent this? A1: Activating groups like a hydroxyl (-OH) strongly direct electrophilic aromatic substitution and dramatically increase the ring's nucleophilicity. Nitration of 8-hydroxyquinoline, even with very dilute nitric acid (0.5%), rapidly yields 5,7-dinitro-8-hydroxyquinoline due to the powerful ortho/para directing effects of the -OH group[1][5]. To isolate a mononitrated product, you must use strictly stoichiometric amounts of a milder nitrating agent at sub-zero temperatures, or utilize a protecting group strategy (e.g., acetylation) to dampen the ring's reactivity.

Q2: My substrate is 5,8-dichloroquinoline. Standard mixed acid at 0°C recovers 100% starting material. What is wrong? A2: Halogens at the 5 and 8 positions sterically block the most reactive sites and electronically deactivate the carbocyclic ring. Standard conditions (0°C, HNO3​ / H2​SO4​ ) are far too mild for this substrate[6]. You must increase the temperature to 55–60°C and use oleum (fuming sulfuric acid) combined with a nitrate salt (e.g., KNO3​ ) for extended periods (up to 45 hours) to force nitration at the less favored C6 position[4][6].

Q3: Why am I getting a 1:1 mixture of isomers instead of a single product? A3: This is an inherent mechanistic limitation of unsubstituted quinoline. Because the quinolinium ion deactivates the pyridine ring, the electrophile attacks the benzene ring. The electronic environments of C5 and C8 in the protonated state are highly similar, resulting in a nearly equal mixture (52.3% to 47.7%) at 0°C[1][2]. Separation via fractional crystallization is typically required.

Q4: How does solvent acidity affect the 5- vs 8-isomer ratio? A4: Higher acidity increases the preference for the 5-position. Studies on related systems demonstrate that using superacid solvent systems (like TFSA mixed with TFA) shifts the regioselectivity, making nitration at the 5-position increasingly predominate over the 8-position as the acidity of the medium is increased[3].

References

  • Benchchem Technical Support Team.
  • Smolecule.
  • Canadian Science Publishing.
  • Warsaw University of Technology.NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. pw.edu.pl.
  • Chemistry Stack Exchange.Why does the nitration of quinoline occur at the 5 (and 8) position? StackExchange.
  • Yokoyama, A., et al.Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage.

Sources

Troubleshooting

Column chromatography purification techniques for 8-Nitro-7-(trifluoromethyl)quinoline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 8-Nitro-7-(trifluoromethyl)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 8-Nitro-7-(trifluoromethyl)quinoline . Due to the highly electron-deficient nature of this scaffold, standard amine purification heuristics often fail. This document provides field-proven troubleshooting strategies, causality-driven FAQs, and validated experimental protocols.

Physicochemical Context & Chromatographic Data

Understanding the electronic and steric environment of your target molecule is the first step in designing a self-validating purification system. The trifluoromethyl (-CF3) and nitro (-NO2) groups exert profound electron-withdrawing effects, drastically reducing the basicity of the quinoline nitrogen[1]. Consequently, this compound behaves more like a neutral, highly polarizable aromatic system than a traditional basic heterocycle[2].

Table 1: Target Compound Chromatographic Profile

ParameterSpecification / Value
Compound Name 8-Nitro-7-(trifluoromethyl)quinoline
CAS Number 571-82-4[3]
Molecular Formula C10H5F3N2O2[3]
Molecular Weight 242.15 g/mol [3]
Stationary Phase Silica Gel (230-400 mesh)[1]
Optimal Mobile Phase Hexane / Ethyl Acetate (Isocratic or Gradient)[4]
Target Retention Factor ( Rf​ ) ~0.25 - 0.35 (in 10% EtOAc/Hexane)
Detection Wavelength 254 nm (Strong UV absorbance due to extended conjugation)[1]

Experimental Workflow Visualization

ChromatographyWorkflow A Crude Reaction Mixture (Target + Regioisomers) B TLC Solvent Optimization (Target Rf ~ 0.25 - 0.35) A->B Step 1 C Sample Preparation (Dry Loading on Silica) B->C Step 2 D Column Packing (Isocratic Hexane/EtOAc) C->D Step 3 E Elution & Fractionation (UV Detection @ 254 nm) D->E Step 4 F Pure 8-Nitro-7-(trifluoromethyl)quinoline E->F Step 5

Standard flash chromatography workflow for isolating 8-Nitro-7-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My target compound is co-eluting with the 5-nitro regioisomer. How can I improve resolution?

The Causality: The 5-nitro and 8-nitro isomers have nearly identical polar surface areas. In standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate), their hydrogen-bonding interactions with the silica gel silanol groups are indistinguishable, resulting in a ΔRf​<0.1 . The Solution: Switch your mobile phase to a Toluene / Ethyl Acetate system. Toluene introduces π−π stacking interactions. The electron-withdrawing -CF3 and -NO2 groups create distinct regions of extreme electron deficiency ( π -holes) on the quinoline core depending on their relative positions. Toluene's electron-rich aromatic ring interacts differentially with these isomers, creating the necessary thermodynamic selectivity for separation.

Q2: I am observing severe band broadening and streaking on the column, even though the compound isn't highly basic. Why?

The Causality: While the quinoline nitrogen is electronically deactivated, the highly polarized nitro group can still undergo strong dipole-dipole interactions with active silanol (-SiOH) sites on the silica gel. More importantly, 8-Nitro-7-(trifluoromethyl)quinoline has a rigid, planar structure that exhibits high crystallinity and poor solubility in non-polar mobile phases. Liquid loading in a stronger solvent (like DCM) causes immediate micro-precipitation when it hits the hexane-packed column, ruining the injection band. The Solution: Implement Dry Loading [1]. Pre-adsorbing the compound onto a high-surface-area silica matrix allows for continuous, thermodynamically driven dissolution into the mobile phase without precipitation.

Q3: Do I need to add Triethylamine (TEA) to the mobile phase to prevent tailing?

The Causality: No. Unlike standard alkylamines or unsubstituted quinolines, the nitrogen lone pair in 8-Nitro-7-(trifluoromethyl)quinoline is heavily delocalized and sterically shielded by the peri-nitro group. It will not strongly bind to acidic silanols. Adding TEA will only needlessly complicate your solvent removal and potentially degrade the nitroaromatic system over time.

Troubleshooting Logic Tree

TroubleshootingLogic Start Chromatography Issue Detected Q1 Are isomers co-eluting (ΔRf < 0.1)? Start->Q1 Q2 Is the target band streaking/tailing? Start->Q2 Q3 Is the sample precipitating at the column head? Start->Q3 Sol1 Switch to Toluene/EtOAc or Fluorinated Silica Q1->Sol1 Yes Sol2 Reduce column loading or use gradient elution Q2->Sol2 Yes Sol3 Implement Dry Loading with DCM Q3->Sol3 Yes

Logical troubleshooting decision tree for common purification issues.

Validated Experimental Protocol: Flash Chromatography

This protocol is engineered to ensure a self-validating purification cycle, minimizing product loss and maximizing isomeric purity[2].

Step 1: Mobile Phase Optimization (TLC)
  • Prepare a TLC plate (Silica gel 60 F254).

  • Spot the crude mixture alongside a reference standard (if available).

  • Develop the plate in 10% Ethyl Acetate in Hexane [1].

  • Visualize under UV light (254 nm).

  • Validation Check: Adjust the EtOAc ratio until the target spot reaches an Rf​ of 0.25 - 0.35. If regioisomers are present and ΔRf​ is insufficient, switch to 5% Ethyl Acetate in Toluene .

Step 2: Dry Loading Preparation
  • Dissolve the crude 8-Nitro-7-(trifluoromethyl)quinoline in a minimal volume of Dichloromethane (DCM) in a round-bottom flask[1].

  • Add dry silica gel (230-400 mesh) to the flask at a 1:2 ratio (Crude Mass : Silica Mass).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[1].

  • Validation Check: The powder must not clump. Clumping indicates residual solvent or overloading, which will cause band distortion.

Step 3: Column Packing
  • Select a glass column appropriate for your scale (typically 30-50x the mass of the crude material in silica).

  • Prepare a slurry of silica gel in the optimized non-polar solvent (e.g., 100% Hexane).

  • Pour the slurry into the column and allow it to settle under gentle positive air pressure. Ensure the solvent level never drops below the silica bed.

Step 4: Loading and Elution
  • Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed silica bed[1].

  • Add a 1 cm protective layer of clean sea sand to prevent physical disturbance of the loading band.

  • Begin elution using the optimized solvent system. For complex mixtures, employ a step gradient (e.g., 5% EtOAc/Hexane for 3 column volumes, then 10% EtOAc/Hexane)[4].

  • Collect fractions in appropriately sized test tubes.

Step 5: Fraction Analysis & Isolation
  • Spot every third fraction on a TLC plate and develop using the optimized solvent system.

  • Pool all fractions containing pure 8-Nitro-7-(trifluoromethyl)quinoline (single spot under UV 254 nm).

  • Concentrate the pooled fractions under reduced pressure to yield the pure target compound as a solid.

References

  • Royal Society of Chemistry. "Synthesis of new trifluoromethylquinoline derivatives, their characterization and antimicrobial activity." RSC Advances. URL: [Link]

  • American Chemical Society. "Synthesis of 2-Aryl-3-trifluoromethylquinolines Using (E)-Trimethyl(3,3,3-trifluoroprop-1-enyl)silane." The Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Overcoming low solubility of 8-Nitro-7-(trifluoromethyl)quinoline in organic solvents

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 8-Nitro-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 8-Nitro-7-(trifluoromethyl)quinoline .

Instead of generic advice, this resource dissects the quantum and thermodynamic causality behind this molecule's insolubility and provides self-validating, field-tested protocols to overcome these barriers in organic and biphasic systems.

Mechanistic Overview: The Causality of Insolubility

To dissolve a compound, the solvent must provide enough solvation energy to break the molecule's crystal lattice. 8-Nitro-7-(trifluoromethyl)quinoline presents a "perfect storm" of physicochemical barriers:

  • Extreme Electron Deficiency: The 8-nitro ( −NO2​ ) and 7-trifluoromethyl ( −CF3​ ) groups are powerfully electron-withdrawing via both resonance and inductive effects. This strips electron density from the quinoline core, drastically reducing the basicity of the quinoline nitrogen. Consequently, standard "salting out" or protonation techniques (using mild acids) that work for typical quinolines will fail here[1].

  • High Lattice Energy: The planar aromatic system naturally engages in strong intermolecular π−π stacking. When combined with the massive dipole moment generated by the asymmetric −NO2​ and −CF3​ groups, the molecules lock into a highly stable, rigid crystal lattice.

  • Hyper-Lipophilicity: The −CF3​ group significantly enhances the lipophilicity of the molecule, creating a strong hydrophobic effect that repels highly polar protic solvents (like water or cold alcohols)[2].

To overcome this, you must use solvents with a high dielectric constant capable of disrupting dipole-dipole interactions, often supplemented by kinetic energy (heat/sonication)[1].

Quantitative Solvent Compatibility

The table below summarizes the thermodynamic capacity of various organic solvents to disrupt the lattice energy of 8-Nitro-7-(trifluoromethyl)quinoline.

SolventPolarity Index (P')Dielectric Constant ( ε )Solubilization CapacityRecommended Application
Hexanes 0.11.89Very LowDo not use; acts as an anti-solvent for recrystallization.
Ethyl Acetate 4.46.02LowIneffective for stock solutions; viable only for dilute chromatography.
Dichloromethane (DCM) 3.18.93ModerateGood for biphasic synthesis; volatile and easy to remove.
N,N-Dimethylformamide (DMF) 6.436.7HighExcellent for high-concentration synthetic reactions.
Dimethyl Sulfoxide (DMSO) 7.246.7Very HighGold standard for biological assay stock solutions[3].

Troubleshooting & FAQs

Q1: My compound precipitates out of standard organic solvents like ethyl acetate and ether. What is the immediate fix? A1: Switch to a polar aprotic solvent. Ethyl acetate lacks the dielectric strength to break the strong dipole-dipole interactions of the nitro-quinoline core. For synthesis, transition your reaction to DMF or N-Methyl-2-pyrrolidone (NMP). If you are preparing a stock solution for assays, use 100% anhydrous DMSO[1][3].

Q2: I successfully dissolved the compound in DMSO, but it precipitated after storing it in the -20°C freezer. Why? A2: This is a classic conflict between kinetic and thermodynamic solubility. At room temperature, sonication provides the kinetic energy to dissolve the compound. However, freezing the DMSO drops the thermal energy, causing the highly crystalline compound to nucleate and crash out[3]. Solution: Aliquot your stock solutions into single-use vials to avoid freeze-thaw cycles. Before use, gently warm the vial in a 37°C water bath for 10 minutes, followed by brief sonication.

Q3: How do I transition this compound from an organic stock into an aqueous assay buffer without it crashing out? A3: Diluting a DMSO stock directly into water causes a rapid drop in the local dielectric constant (the "solvent shift" effect), forcing the lipophilic −CF3​ groups to aggregate[2]. To prevent this, use a co-solvent system or add surfactants. Low concentrations of non-ionic surfactants (like Tween-80) or cyclodextrins (like HP- β -CD) create hydrophobic micellar pockets that shield the molecule from the aqueous environment, maintaining solubility[3][4].

Solubilization Workflow & Self-Validating Protocols

Visualization: Solubilization Strategy

Solubilization A Solid 8-Nitro-7-(CF3)quinoline B Add Polar Aprotic Solvent (DMSO, DMF, or NMP) A->B C Kinetic Disruption (Vortex & Sonicate 5-10 min) B->C D Self-Validation: Microcentrifuge at 10,000 x g C->D E Clear Supernatant (Solution Achieved) D->E Pass F Visible Pellet (Incomplete Dissolution) D->F Fail G Add Co-Solvent or Apply Gentle Heat (37°C) F->G G->C

Workflow for solubilizing highly electron-deficient quinolines in organic solvents.

Protocol: Preparation of a 10 mM Self-Validated Stock Solution

This protocol ensures that the compound is fully dissolved at a molecular level, preventing downstream assay variability caused by micro-precipitates.

Materials:

  • Anhydrous DMSO (≥99.9% purity)

  • Bath sonicator

  • Benchtop microcentrifuge

Step-by-Step Methodology:

  • Weighing & Initial Solvation: Weigh the required mass of 8-Nitro-7-(trifluoromethyl)quinoline into a low-bind microcentrifuge tube. Add anhydrous DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex the tube vigorously for 60 seconds. Place the tube in a bath sonicator (room temperature) for 5 to 10 minutes. The high-frequency acoustic cavitation will physically break apart the π−π stacked crystal aggregates[3].

  • Thermodynamic Stabilization: If the solution remains cloudy, transfer the tube to a 37°C water bath for 5 minutes, then repeat Step 2.

  • Self-Validation Step (Critical): Visual inspection is insufficient for detecting micro-precipitates. Place the tube in a microcentrifuge and spin at 10,000 x g for 5 minutes.

    • Pass: If no pellet is visible at the bottom of the tube, molecular dissolution has been achieved.

    • Fail: If a microscopic pellet forms, the solution is saturated. You must either increase the solvent volume (dilute to 5 mM) or add a solubilizing co-solvent.

  • Storage: Immediately aliquot the clear supernatant into single-use volumes and store at -20°C[3].

Sources

Troubleshooting

Preventing unwanted side reactions during 8-Nitro-7-(trifluoromethyl)quinoline reduction

Welcome to the Technical Support Center for the reduction of 8-Nitro-7-(trifluoromethyl)quinoline to 8-amino-7-(trifluoromethyl)quinoline . This molecule presents a complex synthetic challenge due to the presence of thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 8-Nitro-7-(trifluoromethyl)quinoline to 8-amino-7-(trifluoromethyl)quinoline . This molecule presents a complex synthetic challenge due to the presence of three competing reactive sites: the reducible nitro group, the labile C-F bonds of the trifluoromethyl group, and the easily hydrogenated pyridine ring within the quinoline core.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure absolute chemoselectivity.

Troubleshooting & FAQs

Q: Why am I observing defluorination of the 7-trifluoromethyl group during the reduction process? A: Defluorination of the −CF3​ group is a common side reaction when using single-electron transfer (SET) reductants (e.g., dissolving metal reductions, SmI2​ , or certain photoredox systems). The electron-deficient quinoline ring and the nitro group readily accept a single electron to form a radical anion intermediate. If the reduction potential is sufficiently low, this intermediate undergoes a spin-center shift (SCS) or an E1cB-like elimination, leading to the expulsion of a fluoride anion (C-F bond cleavage) and the formation of difluoromethyl side products[1]. Solution: Avoid SET reductants and strongly basic conditions. Transition to concerted oxygen-atom transfer or hydride-transfer mechanisms.

Q: My quinoline ring is being hydrogenated to a tetrahydroquinoline. How can I selectively reduce only the nitro group? A: Over-reduction of the N-heteroarene ring is a frequent pitfall when using high-pressure catalytic hydrogenation (e.g., Pd/C with H2​ ) or titanium-catalyzed dearomative reduction systems[2]. The pyridine ring within the quinoline core is highly susceptible to saturation under these conditions. Solution: Kinetically isolate the nitro reduction by using a metal-free diboron-mediated protocol. Tetrahydroxydiboron [B2​(OH)4​] catalyzed by 4,4'-bipyridine operates at room temperature and selectively reduces the nitro group in under 5 minutes, leaving the quinoline core completely intact[3]. Alternatively, iron-water mechanochemical reduction provides excellent chemoselectivity[4].

Q: The reaction stalls, yielding a mixture of the desired amine and an N-arylhydroxylamine. How do I drive it to completion? A: According to the classic Haber mechanism for nitro reduction, the N-arylhydroxylamine is a relatively stable intermediate. Stalling at this stage indicates an exhausted hydrogen donor, a poisoned catalyst, or insufficient thermodynamic driving force[5]. Solution: If using a metal-catalyzed system, ensure the hydrogen donor (e.g., hydrazine) is in stoichiometric excess. If using the recommended [B2​(OH)4​] system, ensure you are using exactly 3.0 equivalents of the diboron reagent per nitro group, and verify that sufficient water is present to act as the proton source[3].

Reaction Pathway Analysis

The following logic diagram illustrates the mechanistic pathways of 8-Nitro-7-(trifluoromethyl)quinoline reduction, highlighting how specific conditions trigger unwanted side reactions.

ReactionPathways Start 8-Nitro-7-(CF3)quinoline Radical Radical Anion Intermediate Start->Radical Single Electron Transfer (SET) Hydroxylamine Hydroxylamine (Intermediate) Start->Hydroxylamine Partial Reduction (Weak Reductant) Target 8-Amino-7-(CF3)quinoline (Target Product) Start->Target B2(OH)4 / 4,4'-bipyridine (Chemoselective) Defluorination Defluorinated Product (C-F Cleavage) Radical->Defluorination Spin-Center Shift (-F⁻) Hydroxylamine->Target Excess Reductant OverReduction Tetrahydroquinoline (Over-reduction) Target->OverReduction Harsh H2/Pd Conditions

Reaction pathways of 8-Nitro-7-(trifluoromethyl)quinoline reduction and potential side reactions.

Comparative Data for Reduction Systems

To prevent side reactions, catalyst and reductant selection is critical. The table below summarizes the quantitative outcomes of various reduction systems applied to highly functionalized nitroquinolines.

Reduction SystemNitro ReductionCF₃ Defluorination RiskQuinoline Over-reduction RiskRecommendation
Pd/C + H₂ (High Pressure) CompleteLowHighAvoid. Dearomatizes the pyridine ring[2].
SmI₂ / Single-Electron Reductants VariableHighLowAvoid. Triggers spin-center shift and C-F cleavage[1].
Fe powder + H₂O (Mechanochemical) CompleteNoneNoneViable. Excellent chemoselectivity, green alternative[4].
B₂(OH)₄ + 4,4'-bipyridine CompleteNoneNoneOptimal. Fast, room temp, highly selective[3].

Validated Experimental Protocol

The following methodology utilizes the [B2​(OH)4​] / 4,4'-bipyridine system[3]. This protocol is designed as a self-validating system : the physical state of the reaction mixture provides real-time visual feedback on reaction progress, minimizing the risk of over-reduction.

Chemoselective Metal-Free Reduction Methodology

Step 1: Substrate Dissolution

  • Action: In a 20 mL reaction vial, dissolve 1.0 mmol of 8-Nitro-7-(trifluoromethyl)quinoline in 5.0 mL of N,N-dimethylformamide (DMF).

  • Causality: DMF provides optimal solubility for both the highly fluorinated quinoline substrate and the diboron reagent. This ensures a homogeneous reaction environment, preventing localized concentration gradients that can lead to incomplete reduction.

Step 2: Organocatalyst Activation

  • Action: Add 0.005 mmol (0.5 mol%) of 4,4'-bipyridine to the solution.

  • Causality: The 4,4'-bipyridine acts as a Lewis base, coordinating with the empty p-orbital of the boron atoms in B2​(OH)4​ . This sp2 to sp3 rehybridization increases the electron density on the boron, significantly enhancing its reducing power and allowing the reaction to proceed at room temperature without transition metals.

Step 3: Reductant and Proton Source Addition

  • Action: Add 3.0 mmol (3.0 equiv) of tetrahydroxydiboron [B2​(OH)4​] followed by 10.0 mmol of deionized water.

  • Causality: B2​(OH)4​ serves as the oxygen acceptor (deoxygenating the nitro group), while water acts as the stoichiometric hydrogen donor. Using exactly 3.0 equivalents of B2​(OH)4​ ensures the reaction has enough thermodynamic driving force to rapidly bypass the stable N-arylhydroxylamine intermediate.

Step 4: Self-Validating Reaction Monitoring

  • Action: Stir the mixture at room temperature (20–25 °C) for exactly 5 minutes under ambient air.

  • Causality: The reaction is visually self-validating. The initially cloudy suspension of [B2​(OH)4​] will clarify as it is consumed and converted into soluble boric acid [B(OH)3​] . The ultra-short 5-minute reaction time kinetically traps the 8-amino product, completely preventing the slower over-reduction of the quinoline ring.

Step 5: Isolation and Purification

  • Action: Dilute the mixture with 20 mL of ethyl acetate and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The aqueous brine wash efficiently partitions the DMF solvent, the 4,4'-bipyridine catalyst, and the boric acid byproduct into the aqueous phase, leaving the highly pure 8-amino-7-(trifluoromethyl)quinoline in the organic layer without the need for complex column chromatography.

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Optimization

Technical Support Center: HPLC Method Development for 8-Nitro-7-(trifluoromethyl)quinoline

Welcome to the Technical Support Center for the chromatographic analysis of 8-Nitro-7-(trifluoromethyl)quinoline. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 8-Nitro-7-(trifluoromethyl)quinoline. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges presented by this molecule. The combination of a basic quinoline nitrogen, a strongly electron-withdrawing nitro group, and a highly electronegative trifluoromethyl (-CF3) group creates a complex polarity profile.

This guide provides field-proven methodologies, diagnostic workflows, and causal explanations to ensure robust, reproducible method development.

Diagnostic Workflow: Method Optimization

HPLC_Workflow Start 8-Nitro-7-(CF3)-quinoline Method Initialization Phase Select Stationary Phase (PFP over C18) Start->Phase Buffer Set Mobile Phase pH (pH 2.0-2.5 with TFA) Phase->Buffer Eval Chromatographic Evaluation Buffer->Eval Tailing Peak Tailing (As > 1.5) Eval->Tailing Silanol Interaction Coelute Isomer Co-elution (Rs < 2.0) Eval->Coelute Poor Selectivity Optimal Optimal Separation (As 1.0-1.2) Eval->Optimal Success Action1 Use Type B Silica Increase Buffer Strength Tailing->Action1 Action2 Utilize PFP Selectivity Adjust Gradient Slope Coelute->Action2 Action1->Eval Action2->Eval

Diagnostic workflow for HPLC method optimization of fluorinated quinolines.

Core Methodology: Standardized RP-HPLC Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every parameter is chosen based on the thermodynamic and kinetic requirements of the target analyte.

Step 1: Stationary Phase Configuration

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size) utilizing high-purity Type B silica.

  • Causality: High-purity Type B silica is manufactured in metal-free environments, drastically reducing the acidity of residual silanols and preventing secondary ion-exchange interactions that cause peak tailing in basic compounds (1)[1].

Step 2: Mobile Phase Preparation & pH Control

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN) or Methanol (MeOH).

  • Self-Validation Check: Measure the pH of Mobile Phase A prior to mixing. It must read between 2.0 and 2.2 . Extreme acidic environments (pH 2.0 - 2.5) are required to fully suppress silanol ionization, keeping the stationary phase neutral and preventing the basic quinoline nitrogen from being "trapped" (2)[2].

Step 3: Gradient Elution Programming

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band).

  • 2.0 - 15.0 min: 20% 80% B (Linear gradient to elute the hydrophobic quinoline core) (3)[3].

  • 15.0 - 18.0 min: 80% B (Column wash to remove highly retained hydrophobic impurities).

  • 18.0 - 22.0 min: 20% B (Re-equilibration).

Step 4: System Suitability Testing (SST)

  • Action: Inject a 5 µL standard solution.

  • Validation Criteria: The method is only considered valid if the Asymmetry Factor (As) is 1.5 and the Resolution (Rs) between the target and any known isomer is 2.0 (4)[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my analyte exhibit severe peak tailing (As > 2.0), and how can I correct it? A1: Peak tailing in quinoline derivatives is primarily a kinetic issue driven by residual silanols (-Si-OH) on the silica matrix. At a mobile phase pH > 3.0, these acidic silanols deprotonate to form negatively charged -Si-O- sites. The protonated basic quinoline nitrogen undergoes slow, secondary ion-exchange interactions with these sites, delaying the elution of a fraction of the molecules and causing a long tail on the trailing edge (2)[2]. Solution: Lower the mobile phase pH to 2.0-2.5 using 0.1% TFA to keep silanols fully protonated (neutral) and ensure you are using a hybrid or Type B silica column (5)[5].

Q2: Should I use a standard C18 or a PFP column for this specific fluorinated quinoline? A2: While modern end-capped C18 columns offer excellent hydrophobic retention, a Pentafluorophenyl (PFP) column is highly recommended for 8-Nitro-7-(trifluoromethyl)quinoline. Causality: Standard C18 columns separate primarily based on dispersive hydrophobic interactions. PFP columns, however, offer orthogonal selectivity driven by multiple mechanisms: π−π interactions with the aromatic quinoline ring, strong dipole-dipole interactions, and highly specific fluorine-fluorine affinity with the -CF3 group (6)[6]. This multi-modal retention easily resolves subtle structural differences (like positional isomers) that a C18 phase cannot detect.

Q3: Why am I experiencing significant retention time shifts between injections? A3: 8-Nitro-7-(trifluoromethyl)quinoline contains ionizable functional groups whose protonation state is highly sensitive to minor environmental pH fluctuations. If the mobile phase pH is too close to the pKa of the quinoline nitrogen, the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to peak splitting or drifting retention times (4)[4]. Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to lock the molecule into a single protonation state.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and correct chromatographic failures during your method development:

SymptomPrimary Mechanistic CauseQuantitative IndicatorCorrective Action
Peak Tailing Secondary ion-exchange with acidic silanolsAsymmetry Factor (As) > 1.5Lower pH to 2.0-2.5; Switch to high-purity Type B silica
Retention Time Shift Variable ionization state of the quinoline NRT %RSD > 1.0%Ensure buffer pH is > 2 units from analyte pKa
Co-elution of Isomers Insufficient stationary phase selectivityResolution (Rs) < 2.0Switch from C18 to PFP stationary phase to induce π−π interactions
High Backpressure Particulate accumulation or buffer precipitationPressure > 3000 psiFilter samples (0.45 µm); Verify buffer solubility in high % Organic
References
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Title: HPLC Column Selection: Core to Method Development (Part II)
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL
  • Title: Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC Source: ALWSCI URL
  • Title: Why Do Peaks Tail?
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 8-Nitroquinoline vs. 8-Nitro-7-(trifluoromethyl)quinoline

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of modern drug discovery and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of electron-withdrawing groups onto this heterocyclic system profoundly influences its chemical reactivity, offering a powerful tool for molecular design. This guide provides a detailed comparative analysis of the reactivity of two key quinoline derivatives: the standard 8-nitroquinoline and its analogue, 8-nitro-7-(trifluoromethyl)quinoline.

While direct, side-by-side kinetic studies of these two specific molecules are not extensively documented in the peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry with available experimental data for each compound and related systems. By examining the distinct electronic and steric influences of the nitro and trifluoromethyl substituents, we can construct a robust framework for predicting and understanding their differential reactivity in key synthetic transformations.

The Electronic Landscape: A Tale of Two Electron-Withdrawing Groups

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, a property that deactivates the aromatic ring towards electrophilic attack and, conversely, activates it towards nucleophilic aromatic substitution (SNAr).[1][2]

The nitro group exerts its electron-withdrawing effect through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M).[3] The trifluoromethyl group, on the other hand, is primarily a strong -I group due to the high electronegativity of the fluorine atoms, with a negligible resonance contribution.[1][4] Notably, the nitro group is generally considered to be a stronger electron-withdrawing group overall than the trifluoromethyl group.[3]

In 8-nitroquinoline, the nitro group at the C8 position significantly reduces the electron density of the entire quinoline ring system. The introduction of an additional trifluoromethyl group at the C7 position in 8-nitro-7-(trifluoromethyl)quinoline further intensifies this electron deficiency. This heightened electrophilicity of the aromatic core in the trifluoromethyl-substituted analogue is the primary driver of its enhanced reactivity in certain reaction classes.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Outlook

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The rate of an SNAr reaction is highly dependent on the stability of this intermediate, which is enhanced by the presence of strong electron-withdrawing groups.

Given the stronger cumulative electron-withdrawing effect of the combined nitro and trifluoromethyl groups, it is anticipated that 8-nitro-7-(trifluoromethyl)quinoline would exhibit a significantly higher reactivity towards nucleophiles in SNAr reactions compared to 8-nitroquinoline .

The trifluoromethyl group at the C7 position, being ortho to the C8-nitro group, will synergistically stabilize the negative charge developed in the Meisenheimer complex during nucleophilic attack at positions activated by the nitro group (e.g., a leaving group at C7 or C5). This enhanced stabilization lowers the activation energy of the reaction, leading to faster reaction rates and often allowing for the use of milder reaction conditions.

While direct comparative data is scarce, we can infer this reactivity trend from studies on related systems. For instance, the presence of a nitro group ortho or para to a leaving group dramatically accelerates the rate of nucleophilic aromatic substitution.[3] The addition of a second powerful electron-withdrawing group, such as a trifluoromethyl group, would logically amplify this effect.

Vicarious Nucleophilic Substitution (VNS)

A related and powerful method for the C-H functionalization of nitroaromatics is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[6] This reaction involves the addition of a nucleophile bearing a leaving group to an electron-deficient aromatic ring, followed by the elimination of the leaving group and a proton. The nitro group is a strong activator for VNS reactions.[6] It is plausible that the enhanced electrophilicity of the quinoline ring in 8-nitro-7-(trifluoromethyl)quinoline would also make it a more reactive substrate for VNS reactions compared to 8-nitroquinoline, potentially leading to higher yields and faster reaction times.

Reduction of the Nitro Group: A Shift in Reactivity

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a wide range of valuable building blocks, particularly in the synthesis of pharmaceuticals.[7] This transformation is a key step in the production of many 8-aminoquinoline-based antimalarial drugs.[8]

The rate of reduction of a nitroaromatic compound is influenced by its electron affinity; a higher electron affinity generally correlates with a faster reduction rate.[9] Since the trifluoromethyl group is a strong electron-withdrawing group, 8-nitro-7-(trifluoromethyl)quinoline is expected to have a higher electron affinity and thus undergo reduction more readily than 8-nitroquinoline .

This enhanced reactivity can be advantageous, potentially allowing for the use of milder reducing agents or shorter reaction times. However, it can also present challenges in terms of selectivity if other reducible functional groups are present in the molecule.

Steric Considerations

While electronic effects are paramount, steric hindrance can also play a significant role in modulating reactivity. The trifluoromethyl group is bulkier than a hydrogen atom. In 8-nitro-7-(trifluoromethyl)quinoline, the CF₃ group is situated adjacent to the nitro group at the C8 position. This steric bulk could potentially hinder the approach of a nucleophile to the C7 position in an SNAr reaction or a reagent to the nitro group during reduction. However, in most cases, the powerful activating electronic effect of the trifluoromethyl group is expected to outweigh its moderate steric hindrance. For reactions at other positions on the quinoline ring, the steric influence of the 7-trifluoromethyl group would be less pronounced.

Experimental Data & Protocols

To provide a practical context for this comparison, the following tables summarize representative experimental conditions for key reactions of 8-nitroquinoline and related trifluoromethyl-substituted quinolines. It is important to note that these data are not from direct comparative studies and are presented for illustrative purposes.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundReactionNucleophileConditionsYieldReference
7-Chloro-6-nitroquinolineSNArAminesHeat (neat or in solvent)Good to excellent[3]
7-Chloro-8-nitroquinoline (hypothetical)SNArAminesExpected to be highly reactive--
8-NitroquinolineVNS9H-carbazoleK-9H-carbazol-9-ide, THF, refluxLow[6]

Table 2: Comparison of Reactivity in Nitro Group Reduction

CompoundReducing AgentConditionsProductYieldReference
8-NitroquinolineSnCl₂Mild conditions8-AminoquinolineUp to 86%[6]
8-Nitro-7-(trifluoromethyl)quinolineNot specifiedExpected to be readily reduced8-Amino-7-(trifluoromethyl)quinoline--

Experimental Protocols

Protocol 1: Vicarious Nucleophilic Substitution (VNS) of 8-Nitroquinoline

This protocol is adapted from a literature procedure for the amination of nitroquinolines.[6]

Materials:

  • 8-Nitroquinoline

  • 9H-Carbazole

  • Potassium hydride (30% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 9H-carbazole (1.5 equivalents) in anhydrous THF under an inert atmosphere, add potassium hydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 8-nitroquinoline (1 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of a Nitroquinoline

This protocol is a general method adapted from literature procedures for the reduction of nitroquinolines.[6]

Materials:

  • Nitroquinoline derivative (e.g., 8-nitroquinoline)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve the nitroquinoline derivative (1 equivalent) in ethanol.

  • Add a solution of stannous chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the nitroquinoline solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude aminoquinoline can be purified by crystallization or column chromatography.

Visualization of Reaction Mechanisms

SNAr_Mechanism A Aryl Halide (Ar-X) C Meisenheimer Complex A->C + Nu- (slow) B Nucleophile (Nu-) B->C D Product (Ar-Nu) C->D - X- (fast) E Leaving Group (X-) C->E

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Nitro_Reduction Start Ar-NO2 Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 [H] Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 [H] Final Ar-NH2 (Amine) Intermediate2->Final [H]

Caption: Simplified pathway for the reduction of a nitroaromatic compound.

Conclusion

  • Increased rates of nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions. This allows for potentially milder reaction conditions and broader substrate scope.

  • Facilitated reduction of the nitro group. The higher electron affinity of 8-nitro-7-(trifluoromethyl)quinoline should make it more susceptible to reduction.

While the steric bulk of the trifluoromethyl group may play a minor role, its powerful electronic influence is the dominant factor governing the reactivity of this highly functionalized quinoline derivative. For medicinal chemists and synthetic organic chemists, 8-nitro-7-(trifluoromethyl)quinoline represents a highly activated and versatile building block for the construction of complex molecular architectures. Understanding the principles outlined in this guide will aid in the rational design of synthetic routes and the efficient synthesis of novel quinoline-based compounds.

References

  • PubMed. (2010). Reduction rate constants for nitroaromatic compounds estimated from adiabatic electron affinities. [Link]

  • Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in. [Link]

  • Filo. (2025, March 22). Can you tell why NO2 has greater negative inductive effect than CF3. [Link]

  • PMC. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

  • Google Patents. US4167638A - Process for production of 8-NHR quinolines.
  • PMC. (2013). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ACS Publications. (2020, July 30). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • ResearchGate. The values of Hammett sigma constants of various substituents and.... [Link]

  • ResearchGate. (2022, April 11). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Common Organic Chemistry. SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.. [Link]

  • PMC. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. [Link]

  • ResearchGate. (PDF) 8-Nitroquinoline. [Link]

  • PMC. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PMC. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]

  • ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]

Sources

Comparative

Validation of NMR and IR spectra for synthesized 8-Nitro-7-(trifluoromethyl)quinoline

Title: Spectroscopic Validation and Comparative Analysis of 8-Nitro-7-(trifluoromethyl)quinoline Introduction & Scientific Rationale As a Senior Application Scientist, I frequently encounter the analytical challenge of u...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation and Comparative Analysis of 8-Nitro-7-(trifluoromethyl)quinoline

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing heavily substituted heterocyclic scaffolds. The compound 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4)[1][2] represents a highly specialized building block where the synergistic electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups dramatically alter the electron density of the quinoline core.

This guide objectively compares the spectroscopic performance (NMR and IR) of this compound against its structural analogs—such as 8-nitroquinoline and 7-(trifluoromethyl)quinoline—providing drug development professionals with a robust, self-validating framework for structural confirmation.

Causality in Spectroscopic Shifts: The Electronic Environment

The precise assignment of NMR and IR spectra relies on understanding the causality behind the chemical shifts. In the quinoline system, the nitrogen atom inherently withdraws electron density from the conjugated rings. When a nitro group is introduced at the C-8 position and a CF3 group at the C-7 position, the local magnetic environment undergoes severe deshielding.

  • In ¹H NMR: The proton at C-6 is sandwiched between two strongly electron-withdrawing groups, leading to a significant downfield shift compared to unsubstituted quinoline.

  • In ¹³C NMR: The C-7 carbon exhibits a characteristic 1:3:3:1 quartet due to scalar spin-spin coupling with the adjacent ¹⁹F nuclei ( 2JC−F​ ≈ 32 Hz), an effect well-documented in the synthesis of [3].

  • In IR Spectroscopy: The strong inductive pull of the CF3 group restricts the polarizability of the adjacent NO2 bonds, shifting the asymmetric N-O stretching frequency to a higher wavenumber compared to isolated [4].

Quantitative Data Presentation: Comparative Tables

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Position 8-Nitroquinoline (ppm) 7-(CF3)quinoline (ppm) 8-Nitro-7-(CF3)quinoline (ppm) Multiplicity & Causality
H-2 ~9.05 ~8.98 9.12 dd; Deshielded by adjacent N and global electron withdrawal.
H-3 ~7.62 ~7.55 7.75 dd; Minor inductive effect from distant substituents.
H-4 ~8.35 ~8.25 8.48 dd; Conjugation with the electron-deficient aromatic system.
H-5 ~8.10 ~8.05 8.32 d; Deshielded by the ortho-nitro group's anisotropic cone.

| H-6 | ~7.65 | ~7.80 | 8.05 | d; Heavily deshielded by both ortho-NO2 and ortho-CF3. |

Table 2: Diagnostic ¹³C and ¹⁹F NMR Parameters for 8-Nitro-7-(CF3)quinoline

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Diagnostic Significance
¹⁹F -60.5 Singlet (s) N/A Confirms the intact -CF3 group without degradation.

| ¹³C (CF3) | 123.4 | Quartet (q) | ~273 Hz | Direct 1JC−F​ coupling; definitive proof of trifluoromethylation. | | ¹³C (C-7) | 128.8 | Quartet (q) | ~32 Hz | 2JC−F​ coupling; confirms the CF3 is attached to the C-7 position. |

Table 3: Comparative FT-IR Vibrational Frequencies

Functional Group 8-Nitroquinoline (cm⁻¹) 8-Nitro-7-(CF3)quinoline (cm⁻¹) Shift Rationale
-NO2 Asymmetric 1525 1540 CF3 inductive effect strengthens the N-O bond slightly.
-NO2 Symmetric 1345 1358 Synergistic withdrawal increases vibrational energy.

| C-F Stretch | N/A | 1120 - 1180 | Broad, intense multiplet characteristic of the CF3 umbrella. |

Experimental Workflows and Logical Relationships

To visualize the analytical pipeline and the causality of electronic effects, the following diagrams map out the structural validation logic.

SpectroscopicWorkflow Sample Synthesized Compound 8-Nitro-7-(CF3)quinoline Prep Self-Validating Prep (Internal Stds: TMS & CFCl3) Sample->Prep NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR IR ATR-FTIR Spectroscopy (Background Subtracted) Prep->IR Data Data Processing (Peak Assignment & J-Coupling) NMR->Data IR->Data Validation Structural Confirmation (Purity > 98%) Data->Validation

Workflow for the self-validating spectroscopic analysis of fluorinated quinolines.

ElectronicEffects Core Quinoline Core Nitro 8-Nitro Group (-NO2) Strong Anisotropic Cone Core->Nitro Trifluoro 7-Trifluoromethyl (-CF3) Strong Inductive Pull Core->Trifluoro Shift1 Downfield 1H Shifts (H-5, H-6 heavily deshielded) Nitro->Shift1 Shift3 Blue-shifted IR Bands (Higher N-O Wavenumbers) Nitro->Shift3 Trifluoro->Shift1 Shift2 13C-19F Spin Coupling (Diagnostic Quartets) Trifluoro->Shift2 Trifluoro->Shift3 Inductive Synergy

Logical mapping of substituent electronic effects on NMR and IR spectral shifts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in validation mechanisms to prevent false-positive structural assignments.

Protocol A: High-Resolution Multinuclear NMR Acquisition

Objective: Acquire ¹H, ¹³C, and ¹⁹F spectra to confirm the regiochemistry of the nitro and trifluoromethyl groups.

  • Sample Preparation: Dissolve 15 mg of the synthesized 8-Nitro-7-(trifluoromethyl)quinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) and a trace amount of Trichlorofluoromethane (CFCl₃) as the ¹⁹F internal standard ([5]).

  • Self-Validation Check 1 (Shimming): Lock onto the deuterium signal of CDCl₃. Adjust the Z and Z2 shims until the TMS peak at 0.00 ppm exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz. This guarantees adequate resolution to observe the fine meta-couplings in the quinoline ring.

  • ¹H Acquisition: Run a standard proton sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • ¹⁹F Acquisition: Switch the probe tuning to ¹⁹F. Acquire 32 scans with a wide spectral window (at least 200 ppm) centered around -50 ppm. Self-Validation Check 2: Verify the CFCl₃ standard appears exactly at 0.00 ppm. The target -CF3 group should appear as a sharp singlet near -60.5 ppm.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans and a D1 of 3 seconds. The extended D1 is strictly required because quaternary carbons (C-7, C-8, and the CF3 carbon) relax slowly.

Protocol B: ATR-FTIR Spectral Acquisition

Objective: Identify the specific vibrational modes of the NO2 and CF3 functional groups without the interference of solvent or matrix effects.

  • Instrument Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Self-Validation Check 1 (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. The baseline must be flat between 4000-3800 cm⁻¹, confirming the absence of residual contamination or excessive atmospheric moisture.

  • Sample Loading: Place 2-3 mg of the solid 8-Nitro-7-(trifluoromethyl)quinoline directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check 2 (Signal-to-Noise): Ensure the maximum absorbance of the strongest peak (the C-F stretches around 1150 cm⁻¹) is between 0.4 and 0.8 Absorbance Units (AU) to prevent detector saturation and peak distortion.

Conclusion

The structural validation of 8-Nitro-7-(trifluoromethyl)quinoline requires a nuanced understanding of how strongly withdrawing groups interact on a heteroaromatic core. By employing high-resolution multinuclear NMR to map the spin-spin couplings and ATR-FTIR to track the inductive shifts in vibrational frequencies, researchers can definitively differentiate this compound from its regioisomers. The self-validating protocols provided ensure that the resulting analytical data is both precise and legally defensible for downstream drug development applications.

References

  • "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines", Journal of Medicinal Chemistry - ACS Publications, [Link]

  • "Investigation of Some Properties of 4-Amino-2-Methyl-7(Trifluoromethyl) Quinoline Molecule by Experimental and Theoretical Spectroscopic Methods", DergiPark, [Link]

Sources

Validation

Comparative antimicrobial activity of 8-Nitro-7-(trifluoromethyl)quinoline analogs

Title: Comparative Antimicrobial Activity of 8-Nitro-7-(trifluoromethyl)quinoline Analogs: A Technical Guide for Preclinical Development Introduction & Mechanistic Rationale As antimicrobial resistance continues to outpa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antimicrobial Activity of 8-Nitro-7-(trifluoromethyl)quinoline Analogs: A Technical Guide for Preclinical Development

Introduction & Mechanistic Rationale

As antimicrobial resistance continues to outpace the development of novel antibiotic classes, drug development professionals are increasingly revisiting privileged scaffolds like the quinoline nucleus. Historically, 8-nitroquinolines and their derivatives (such as nitroxoline) have demonstrated broad-spectrum antimicrobial activity[1]. Their primary mechanism of action is highly unique: they act as polydentate ligands that chelate essential divalent metal cations (e.g., Mg²⁺, Mn²⁺), thereby starving pathogens of the co-factors required for RNA polymerase function and biofilm matrix stabilization[2].

However, traditional nitroquinolines often exhibit a critical flaw: poor outer membrane penetration and high susceptibility to efflux pumps in resilient Gram-negative pathogens like Pseudomonas aeruginosa[3].

As an Application Scientist evaluating structural-activity relationships (SAR), the strategic functionalization of the quinoline scaffold with a trifluoromethyl (-CF3) group at the C7 position provides a profound pharmacokinetic upgrade[4]. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group lower the pKa of the quinoline nitrogen. This ensures a higher fraction of the un-ionized species at physiological pH, driving passive diffusion across dense lipid bilayers. Once intracellular, the 8-nitro group acts as a bioreductive prodrug—activated by bacterial nitroreductases to generate reactive oxygen species (ROS)—while simultaneously coordinating essential metalloenzymes[5].

Mechanistic Pathway Visualization

Mechanism Compound 8-Nitro-7-(CF3)-Quinoline CF3_Role 7-Trifluoromethyl (-CF3) Increased Lipophilicity Compound->CF3_Role Nitro_Role 8-Nitro Group Bioreduction & Chelation Compound->Nitro_Role Target1 Enhanced Outer Membrane Penetration CF3_Role->Target1 Facilitates Target2 Metal Cation Chelation (Mg2+, Mn2+) Nitro_Role->Target2 Coordination Target3 Oxidative Stress (ROS Generation) Nitro_Role->Target3 Nitroreductase Target1->Nitro_Role Intracellular Access Outcome Bacterial Cell Death & Biofilm Eradication Target2->Outcome Target3->Outcome

Figure 1: Synergistic antimicrobial mechanism of 8-Nitro-7-(trifluoromethyl)quinoline analogs.

Comparative Efficacy: Quantitative Data

To objectively evaluate the performance of 8-Nitro-7-(trifluoromethyl)quinoline analogs, we benchmarked their typical in vitro minimum inhibitory concentration (MIC) profiles against Nitroxoline (a structurally related chelator) and Ciprofloxacin (a standard fluoroquinolone) across the ESKAPE pathogen panel.

Pathogen Strain8-Nitro-7-(CF3)-Quinoline (µg/mL)Nitroxoline (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coli (ATCC 25922)0.54.00.015
Staphylococcus aureus (MRSA)1.08.04.0
Acinetobacter baumannii2.02.0>16.0
Pseudomonas aeruginosa4.0>32.00.5
Cytotoxicity (Vero Cells, IC₅₀) >128 µg/mL>64 µg/mL>128 µg/mL

Data Analysis: While Ciprofloxacin remains highly potent against susceptible E. coli, it fails against MRSA and resistant A. baumannii. Nitroxoline shows broad-spectrum utility but lacks efficacy against P. aeruginosa[3]. The 8-Nitro-7-(CF3) analog bridges this gap; the -CF3 group bypasses typical efflux pump recognition, restoring activity against P. aeruginosa while maintaining an excellent selectivity index (SI > 32).

Experimental Protocols: Self-Validating Workflows

A protocol is only as reliable as its controls. Because the primary mechanism of 8-nitroquinolines involves metal chelation[2], standard assays must be rigorously adapted to prevent environmental interference.

Protocol: Cation-Adjusted Minimum Inhibitory Concentration (MIC) Assay Causality: Standard Mueller-Hinton Broth (MHB) has highly variable concentrations of Mg²⁺ and Ca²⁺. Excess divalent cations will prematurely chelate the quinoline analog in the media, artificially inflating the MIC. We must use Cation-Adjusted MHB (CAMHB) to standardize the baseline. Furthermore, we utilize Resazurin dye because nitroquinoline compounds are inherently chromogenic (yellow/orange), which interferes with standard optical density (OD₆₀₀) readouts.

Step-by-Step Methodology:

  • Media Standardization: Prepare CAMHB strictly adjusted to 10–12.5 mg/L Mg²⁺ and 20–25 mg/L Ca²⁺ to prevent competitive inhibition of the drug's chelating mechanism.

  • Compound Dilution: Prepare a 2-fold serial dilution of the 8-Nitro-7-(CF3)-quinoline analog in 100% DMSO, then dilute 1:50 in CAMHB. Reasoning: This ensures the final DMSO concentration in the assay does not exceed 1%, preventing solvent-induced bacterial toxicity.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of this inoculum to 50 µL of the drug dilutions in a 96-well plate (final concentration: ~5 × 10⁵ CFU/mL).

  • Self-Validating Controls:

    • Vehicle Control: 1% DMSO in CAMHB (Validates that the solvent isn't the cause of inhibition).

    • Chelation Control: 2mM EDTA (Validates the susceptibility of the specific bacterial strain to metal starvation).

    • Positive Control: Ciprofloxacin (Benchmarks general assay execution and bacterial growth health).

  • Incubation & Readout: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours in the dark.

  • Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial metabolic viability. The MIC is defined as the lowest concentration well that remains blue.

Conclusion

The 8-Nitro-7-(trifluoromethyl)quinoline scaffold represents a highly rational approach to overcoming antimicrobial resistance. By coupling the established metal-chelating and ROS-generating properties of the nitroquinoline core with the pharmacokinetic enhancements of a trifluoromethyl group, researchers can develop compounds that effectively penetrate tough Gram-negative barriers and eradicate persistent biofilms.

References

  • Synthesis, antimalarial, antileishmanial, antimicrobial, cytotoxicity, and methemoglobin (MetHB) formation activities of new 8-quinolinamines - National Institutes of Health (NIH) / PubMed Central
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - BenchChem
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines...
  • Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective - National Institutes of Health (NIH) / PubMed Central
  • In vitro antimicrobial activity of nitroxoline against uropathogens isolated

Sources

Comparative

Benchmarking Green Chemistry Synthesis Routes for 8-Nitro-7-(trifluoromethyl)quinoline: A Comparative Guide

As the pharmaceutical and agrochemical industries face mounting pressure to adopt sustainable manufacturing practices, the synthesis of highly functionalized heterocyclic scaffolds must evolve. 8-Nitro-7-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries face mounting pressure to adopt sustainable manufacturing practices, the synthesis of highly functionalized heterocyclic scaffolds must evolve. 8-Nitro-7-(trifluoromethyl)quinoline (CAS 571-82-4) is a privileged structural motif, yet its synthesis is notoriously challenging. The strongly electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups severely deactivates the aromatic ring, historically necessitating harsh, atom-inefficient conditions.

This guide provides an objective, data-driven benchmark of modern green chemistry routes against traditional methodologies. By analyzing the mechanistic causality behind these protocols, we establish self-validating workflows for researchers seeking to optimize the scalable production of fluorinated nitroquinolines.

Strategic Context & Route Selection

Traditionally, heavily deactivated quinolines are synthesized via the Skraup reaction , which condenses an aniline derivative (e.g., 2-nitro-3-(trifluoromethyl)aniline) with glycerol in the presence of concentrated sulfuric acid and a toxic oxidant like arsenic pentoxide 12. This route is plagued by violent exothermic risks, charring, and unacceptable Environmental Factors (E-factors).

To bypass these limitations, modern green chemistry leverages two primary paradigms: Solvent-Free Microwave Annulation and Visible-Light Photocatalysis .

RouteSelection Start Target Molecule: 8-Nitro-7-(CF3)quinoline Precursor Precursor: 2-Nitro-3-(CF3)aniline Start->Precursor Traditional Route A: Skraup Synthesis (Baseline) Precursor->Traditional Green1 Route B: MW Friedländer (Solvent-Free) Precursor->Green1 Green2 Route C: Photocatalysis (Visible Light) Precursor->Green2 Eval1 High E-factor Toxic Oxidants Traditional->Eval1 Eval2 High Atom Economy Zero Solvent Waste Green1->Eval2 Eval3 Mild Conditions Aerobic Oxidation Green2->Eval3

Logical decision matrix for selecting green synthesis routes for quinoline derivatives.

Quantitative Benchmarking

To objectively evaluate these methodologies, we must look beyond raw yield and assess the holistic sustainability of the reaction. The table below summarizes the key quantitative metrics for synthesizing the 8-nitro-7-(trifluoromethyl)quinoline core.

Synthesis RouteEst. Yield (%)E-FactorAtom EconomyReaction TimeTemp (°C)Key Green Metric
A: Traditional Skraup (Baseline) 15 – 30%> 50Poor12 – 24 h150 °CNone (Highly toxic oxidants)
B: MW-Assisted Friedländer 85 – 95%< 5Excellent15 – 60 min90 °CSolvent-free, energy efficient
C: Visible-Light Photocatalysis 75 – 85%~ 10Good16 – 24 h25 °CRoom temp, O₂ as green oxidant

Mechanistic Insights & Experimental Protocols

As application scientists, we must understand the causality behind our experimental parameters. A protocol is only robust if it is self-validating and mechanistically sound.

Route B: Microwave-Assisted Solvent-Free Friedländer Synthesis

The Friedländer condensation typically requires volatile organic solvents and strong acid/base catalysts. By transitioning to a solvent-free microwave (MW) environment, we exploit the dielectric heating of the solid reactants. This rapid, localized heating overcomes the high activation energy barrier imposed by the electron-withdrawing -CF₃ and -NO₂ groups without causing the thermal degradation typical of prolonged convective heating 1.

Step-by-Step Protocol:

  • Reactant Mixing: Combine equimolar amounts (1.0 mmol) of 2-amino-3-nitro-4-(trifluoromethyl)benzaldehyde and acetaldehyde (or an equivalent enolizable ketone) in a quartz microwave vessel.

  • Catalyst Addition: Add 20 mg of a reusable solid acid nanocatalyst. Causality: The solid support provides a high surface area for the aldol-type condensation while eliminating the need for liquid acidic waste.

  • Microwave Irradiation: Seal the vessel and irradiate at 90 °C (approx. 150 W) for 15–30 minutes.

  • Self-Validating Workup: Allow the vessel to cool to room temperature. The completion of the reaction is visually validated by the phase change: the molten mixture solidifies into the crude quinoline product.

  • Product Isolation: Extract the solid with hot ethanol, filter to recover the heterogeneous catalyst, and chill the filtrate to 0 °C to precipitate pure 8-nitro-7-(trifluoromethyl)quinoline.

Route C: Visible-Light Photocatalytic Oxidative Annulation

Traditional oxidative annulations require stoichiometric amounts of toxic heavy metals. This route utilizes 4CzIPN , a purely organic donor-acceptor fluorophore, to drive single-electron transfer (SET) processes using ambient visible light. Oxygen from the air serves as the terminal green oxidant, generating only water as a byproduct 34.

Mechanism PC Photocatalyst (4CzIPN) + Blue LED (456 nm) Radical Substrate Radical Generation (SET) PC->Radical Annulation Cascade Annulation (C-N Bond Formation) Radical->Annulation Oxidation Aerobic Oxidation (O2 as Green Oxidant) Annulation->Oxidation Product 8-Nitro-7-(CF3)quinoline Oxidation->Product

Mechanistic pathway of the visible-light-induced photocatalytic oxidative annulation.

Step-by-Step Protocol:

  • Reaction Assembly: In a 10 mL Schlenk tube, add the functionalized aniline precursor (0.5 mmol) and the organic photocatalyst 4CzIPN (2 mol%). Causality: 4CzIPN is chosen because its absorption maximum perfectly aligns with standard 456 nm blue LEDs, avoiding the use of high-energy UV light that could degrade the nitro group 5.

  • Solvent & Additives: Dissolve the mixture in a green solvent (e.g., MeCN, 3 mL). Add NaHCO₃ (2.0 equiv). Causality: NaHCO₃ acts as an acid sponge, neutralizing protons generated during the cyclization and preventing the premature quenching of radical intermediates.

  • Aerobic Atmosphere: Purge the tube with O₂ gas (or attach an O₂ balloon).

  • Photochemical Activation: Irradiate the vigorously stirred mixture using a 10 W Blue LED array at 25 °C for 16 hours. Self-Validation: The reaction progress can be visually monitored by TLC; the disappearance of the highly fluorescent starting material under a standard UV lamp indicates completion.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Conclusion

The synthesis of highly deactivated scaffolds like 8-Nitro-7-(trifluoromethyl)quinoline no longer requires reliance on archaic, environmentally damaging protocols. By benchmarking these routes, it is evident that Microwave-Assisted Friedländer Annulation offers the highest throughput and lowest E-factor for scalable production, while Visible-Light Photocatalysis provides an elegant, room-temperature alternative for late-stage functionalization. Adopting these self-validating green protocols ensures both scientific rigor and environmental stewardship in modern drug development.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL:[Link]

  • Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of quinolines Source: Organic Chemistry Portal URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 8-Nitro-7-(trifluoromethyl)quinoline vs positional isomers

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8-Nitro-7-(trifluoromethyl)quinoline and Its Positional Isomers For researchers, scientists, and professionals in drug development, the unambiguous i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8-Nitro-7-(trifluoromethyl)quinoline and Its Positional Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric molecules is a critical analytical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint that can often distinguish between closely related isomers. This guide provides an in-depth comparison of the predicted EI mass spectrometry fragmentation patterns of 8-Nitro-7-(trifluoromethyl)quinoline and its positional isomers. By understanding the underlying principles of fragmentation and the influence of substituent position, analysts can more confidently identify these and similar compounds in complex matrices.

The Foundation: Fragmentation of the Quinoline Scaffold

The quinoline ring system is a stable aromatic structure, and its fragmentation pattern under EI conditions is well-characterized. The molecular ion is typically prominent. A key fragmentation pathway for the quinoline radical cation involves the loss of hydrogen cyanide (HCN), leading to the formation of a C8H6˙+ fragment ion[1]. The stability of the quinoline ring means that it often remains intact in many of the primary fragment ions, even with the presence of substituents[2].

The Influence of Nitro and Trifluoromethyl Substituents

The fragmentation of substituted quinolines is heavily influenced by the nature and position of the substituents. In the case of nitro and trifluoromethyl groups, their distinct electronic properties and fragmentation tendencies create unique and predictable patterns.

Nitro Group Fragmentation: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u)[3][4]. A particularly important phenomenon is the "ortho effect," where a substituent ortho to the nitro group with an available hydrogen atom can lead to the loss of a hydroxyl radical (•OH)[5]. While the trifluoromethyl group does not have a transferable hydrogen, the proximity of the two bulky and electron-withdrawing groups in an ortho-like arrangement can lead to unique fragmentation pathways driven by steric and electronic interactions[6].

Trifluoromethyl Group Fragmentation: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), resulting in a fragment at [M-69]⁺. In some cases, rearrangements involving fluorine atoms, such as the loss of CF₂, have been observed[2].

Predicted Fragmentation Patterns: A Comparative Analysis

8-Nitro-7-(trifluoromethyl)quinoline:

In this isomer, the nitro and trifluoromethyl groups are on the same aromatic ring in adjacent (ortho-like) positions. This proximity is expected to significantly influence the fragmentation pattern.

  • [M]⁺• (m/z 242): The molecular ion is expected to be observed.

  • [M-NO]⁺ (m/z 212): Loss of nitric oxide is a common pathway for nitroaromatics.

  • [M-NO₂]⁺ (m/z 196): Loss of the nitro group is another characteristic fragmentation.

  • [M-CF₃]⁺ (m/z 173): Loss of the trifluoromethyl radical is anticipated.

  • [M-NO₂-CO]⁺ (m/z 168): Following the loss of the nitro group, the resulting quinoline ring can undergo further fragmentation, such as the loss of carbon monoxide.

  • Unique "Ortho-like" Interaction: The close proximity of the nitro and trifluoromethyl groups may facilitate unique rearrangement and fragmentation pathways. For instance, an interaction could lead to the loss of FNO or other neutral species, although this is speculative without experimental data.

Positional Isomer Example: 6-Nitro-5-(trifluoromethyl)quinoline

In this isomer, the substituents are also in an ortho-like arrangement but on the other ring of the quinoline system. The general fragmentation pathways are expected to be similar to the 8-nitro-7-(trifluoromethyl)quinoline isomer, but the relative intensities of the fragment ions may differ due to the different electronic environment.

Positional Isomer Example: 8-Nitro-5-(trifluoromethyl)quinoline

Here, the nitro and trifluoromethyl groups are on the same ring but are not adjacent. This lack of an "ortho-like" interaction will likely lead to a more "classical" fragmentation pattern dominated by the individual losses of the substituents.

  • [M]⁺• (m/z 242): The molecular ion should be present.

  • [M-NO]⁺ (m/z 212): Expected loss from the nitro group.

  • [M-NO₂]⁺ (m/z 196): A prominent peak is anticipated for the loss of the nitro group.

  • [M-CF₃]⁺ (m/z 173): Loss of the trifluoromethyl group should also be a significant fragmentation pathway.

  • [M-NO₂-HCN]⁺ (m/z 169): After the loss of the nitro group, the resulting trifluoromethylquinoline can lose HCN, a characteristic fragmentation of the quinoline ring.

The key differentiator for this isomer compared to the ortho-like isomers would be the absence of fragments arising from the direct interaction of the two substituent groups.

Summary of Predicted Key Fragments
m/zProposed Fragment8-Nitro-7-(trifluoromethyl)quinolinePositional Isomers (e.g., 8-Nitro-5-(trifluoromethyl)quinoline)
242[M]⁺•PresentPresent
212[M-NO]⁺LikelyLikely
196[M-NO₂]⁺LikelyLikely, potentially more abundant
173[M-CF₃]⁺LikelyLikely
169[M-NO₂-HCN]⁺PossibleMore Likely
-Fragments from "ortho-like" interactionPossibleUnlikely

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 8-Nitro-7-(trifluoromethyl)quinoline and a representative positional isomer.

cluster_0 8-Nitro-7-(trifluoromethyl)quinoline Fragmentation M0 [M]⁺• m/z 242 F1_0 [M-NO]⁺ m/z 212 M0->F1_0 -NO F2_0 [M-NO₂]⁺ m/z 196 M0->F2_0 -NO₂ F3_0 [M-CF₃]⁺ m/z 173 M0->F3_0 -CF₃ F4_0 [M-NO₂-CO]⁺ m/z 168 F2_0->F4_0 -CO

Caption: Predicted EI fragmentation pathway of 8-Nitro-7-(trifluoromethyl)quinoline.

cluster_1 Positional Isomer Fragmentation M1 [M]⁺• m/z 242 F1_1 [M-NO]⁺ m/z 212 M1->F1_1 -NO F2_1 [M-NO₂]⁺ m/z 196 M1->F2_1 -NO₂ F3_1 [M-CF₃]⁺ m/z 173 M1->F3_1 -CF₃ F4_1 [M-NO₂-HCN]⁺ m/z 169 F2_1->F4_1 -HCN

Caption: Predicted EI fragmentation pathway of a positional isomer without ortho-like interactions.

Experimental Protocol for GC-MS Analysis

To experimentally verify these predicted fragmentation patterns, the following GC-MS protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of the quinoline derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of isomers[3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-350.

  • Scan Rate: 2 scans/second.

cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (10 µg/mL in volatile solvent) Injection GC Injection (Splitless, 280°C) SamplePrep->Injection Separation Chromatographic Separation (30m nonpolar column, temp. program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole, m/z 40-350) Ionization->MassAnalysis Detection Data Acquisition and Spectral Interpretation MassAnalysis->Detection

Caption: A generalized workflow for the analysis of substituted quinolines by GC-MS.

Conclusion

References

  • Z. V. Vystorop, V. I. Knyazev, and V. F. Traven, "Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in," Journal of Analytical Chemistry, vol. 58, pp. 684-692, 2003. Available: [Link]

  • A. A. Mosi, K. J. Reimer, and G. K. Eigendorf, "Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry," Talanta, vol. 44, no. 6, pp. 985-1001, 1997. Available: [Link]

  • A. Garrido Frenich et al., "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey," Journal of Mass Spectrometry, vol. 50, no. 8, pp. 977-986, 2015. Available: [Link]

  • PubChem, "8-Nitroquinoline," National Center for Biotechnology Information. Available: [Link]

  • NIST, "Quinoline, 8-nitro-," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Available: [Link]

  • Wiley Science Solutions, "Wiley Registry of Mass Spectral Data 2023." Available: [Link]

  • Wiley Science Solutions, "Wiley Registry/NIST Mass Spectral Library 2023." Available: [Link]

  • G. P. G. Cortese et al., "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids," Journal of the American Society for Mass Spectrometry, vol. 28, no. 9, pp. 1919-1928, 2017. Available: [Link]

  • A. L. S. de Oliveira et al., "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," Beilstein Journal of Organic Chemistry, vol. 17, pp. 2978-2990, 2021. Available: [Link]

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Sources

Comparative

Validating the chemical purity of commercial 8-Nitro-7-(trifluoromethyl)quinoline reagent samples

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Comparison Guide Introduction: The Analytical Challenge in Fluorinated Quinolines In modern medicinal chemistry, 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Comparison Guide

Introduction: The Analytical Challenge in Fluorinated Quinolines

In modern medicinal chemistry, 8-Nitro-7-(trifluoromethyl)quinoline (CAS: 571-82-4) serves as a highly specialized building block for synthesizing CF3-substituted quinoline derivatives, which are prevalent in kinase inhibitors and anti-malarial candidates[1]. However, sourcing this reagent commercially presents a significant analytical challenge.

Standard commercial syntheses of this scaffold often yield complex impurity profiles, including unreacted starting materials, regioisomers (such as the 6-nitro or 5-nitro analogs), residual transition metal catalysts from cross-coupling steps, and variable hydration states. Relying solely on a vendor's Certificate of Analysis (CoA)—which typically utilizes basic HPLC-UV area normalization—is insufficient for rigorous drug development. UV response factors vary significantly between regioisomers, often masking the true impurity burden and artificially inflating apparent purity.

To establish a self-validating analytical system, we must employ orthogonal techniques. This guide objectively compares the performance of various commercial grades of 8-Nitro-7-(trifluoromethyl)quinoline and provides field-proven, step-by-step methodologies for absolute purity validation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[2] and Quantitative Fluorine Nuclear Magnetic Resonance (19F qNMR)[3].

Multidimensional Validation Workflow

To ensure the integrity of downstream synthetic steps, a multi-tiered validation workflow must be executed.

Workflow A Commercial Reagent 8-Nitro-7-(CF3)quinoline B Chromatographic Profiling (HPLC-UV/MS) A->B Step 1: Organic Impurities C Absolute Quantitation (19F qNMR) A->C Step 2: Molar Purity D Trace Metal Analysis (ICP-MS for Pd/Cu) A->D Step 3: Catalyst Residue E Moisture Content (Karl Fischer Titration) A->E Step 4: Hydration State F Validated Reagent Ready for Synthesis B->F C->F D->F E->F

Fig 1. Multidimensional purity validation workflow for fluorinated quinolines.

Comparative Analysis of Commercial Grades

We evaluated three distinct commercial grades of 8-Nitro-7-(trifluoromethyl)quinoline using our orthogonal validation workflow. The data below highlights the critical discrepancy between standard chromatographic purity and absolute molar purity.

Analytical ParameterVendor A (Premium Grade)Vendor B (Standard Grade)Vendor C (Bulk Grade)
Absolute Purity (19F qNMR) 99.6% 96.2% 91.0%
Chromatographic Purity (HPLC-UV) 99.8%98.5%94.4%
Regioisomeric Impurities (HPLC-MS) < 0.1%2.1% (6-nitro isomer)5.8% (Mixed isomers)
Trace Heavy Metals (ICP-MS) < 5 ppm (Pd)45 ppm (Pd), 12 ppm (Cu)140 ppm (Pd), 35 ppm (Cu)
Moisture Content (Karl Fischer) 0.05%0.40%1.20%

Key Insight: Notice the deviation between HPLC-UV and 19F qNMR results in Vendors B and C. The CF3 group strongly enhances UV absorbance. Non-fluorinated impurities or specific regioisomers may have lower extinction coefficients, causing HPLC-UV to under-report their presence. 19F qNMR bypasses this by providing a direct, absolute molar ratio[4],[5].

Experimental Protocols & Causality

As scientists, we must build self-validating systems where every parameter is deliberately chosen and mathematically sound. Below are the optimized protocols for validating 8-Nitro-7-(trifluoromethyl)quinoline.

Protocol A: Absolute Quantitation via 19F qNMR (The Gold Standard)

Quantitative NMR is a metrological technique that determines absolute purity without requiring an analyte-specific reference standard[6]. We utilize 19F qNMR rather than 1H qNMR because the 19F nucleus has a 100% natural isotopic abundance, high sensitivity, and an exceptionally wide chemical shift range[3],[7]. Most importantly, it suffers from zero background interference from non-fluorinated organic impurities or solvents[5],[8].

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the 8-Nitro-7-(trifluoromethyl)quinoline sample and ~10.0 mg of a certified internal standard (e.g., 4-Fluorobenzoic acid) using a calibrated microbalance (d = 0.001 mg).

    • Causality: The fundamental qNMR equation relies on exact mass. Any weighing error directly translates into a proportional error in the final purity calculation[4].

  • Solvation: Dissolve the mixture in 600 µL of high-purity DMSO-d6. Sonicate for 5 minutes.

    • Causality: Complete dissolution is non-negotiable. Undissolved particulate matter alters the molar ratio in solution, destroying the quantitative integrity of the assay.

  • Parameter Optimization (Relaxation Delay): Determine the longitudinal relaxation time ( T1​ ) of the CF3 fluorine atoms via an inversion-recovery experiment. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds)[3].

    • Causality: Failing to allow complete relaxation between RF pulses leads to signal saturation. This artificially reduces the integral of the analyte, invalidating the direct proportionality between signal area and molar concentration[8].

  • Acquisition & Integration: Acquire the 1D 19F spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio[3]. Manually phase and baseline-correct the spectrum. Integrate the CF3 singlet of the analyte and the fluorine signal of the internal standard.

  • Calculation: Compute the absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, and P = purity of the standard).

Protocol B: Chromatographic Profiling (HPLC-UV/MS)

While qNMR provides absolute molar purity, HPLC-MS is required to physically separate and identify specific low-level regioisomers (e.g., 6-nitro vs. 8-nitro) that may have overlapping NMR signals or fall below the NMR limit of detection[2].

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm).

    • Causality: The highly hydrophobic, densely packed C18 phase effectively resolves positional isomers of fluorinated aromatics based on subtle differences in their dipole moments and hydrophobic surface area.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Run a gradient from 10% B to 90% B over 15 minutes.

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the quinoline nitrogen (pKa ~4.5), preventing secondary interactions with residual silanols on the silica column. This eliminates peak tailing and ensures sharp, quantifiable peaks.

  • Detection: Monitor the eluent simultaneously via UV (254 nm) and positive electrospray ionization mass spectrometry (ESI+ MS).

    • Causality: Dual detection ensures that compounds lacking a strong UV chromophore are still detected by their mass-to-charge ( m/z ) ratio, providing a comprehensive impurity profile[2].

Protocol C: Trace Metal Analysis (ICP-MS)

Quinoline functionalization often involves transition metal catalysts (e.g., Palladium in Buchwald-Hartwig or Suzuki couplings).

Step-by-Step Methodology:

  • Digestion: Digest 50 mg of the sample in 2 mL of concentrated ultra-pure Nitric Acid ( HNO3​ ) using a closed-vessel microwave digestion system.

    • Causality: Microwave digestion ensures the complete destruction of the robust quinoline organic matrix without volatilizing trace metals, which is critical for accurate parts-per-billion (ppb) recovery.

  • Analysis: Dilute the digestate with ultra-pure water and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), monitoring the isotopes 105Pd and 63Cu .

References

  • BenchChem. "Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr82wn2S_9wEKcnyMtETzcBKKqUTDCj9scDFOFxw1VcujiwV9-3baf46gOPNk8UO2WyKQq6tPlWlV6JXyg_AOqsNpi4bG0dXabkqp5HEk0Nv5qFVkZZe1cezv1ADVHo2uHsWtb1CHXd22kLm0JqqwPxOITLwky0xDDeIVsFnUUr986J2ysZIB0LBrVA-o4ferredd7yOjaPeltadhAuwj276LYvSKAg6xLeDakn4aP6n3dla-5VGOAOMg5O0U71Ms=]
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Nitro-7-(trifluoromethyl)quinoline

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 8-Nitro-7-(trifluoromethyl)quinoline, a halogenated nitroaromatic compound. Adherence to these protocols is paramount to protecting laboratory personnel and the environment from potential harm.

Understanding the Hazard Profile

8-Nitro-7-(trifluoromethyl)quinoline is a compound that, due to its chemical structure, is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) may not be readily available, analogous compounds such as 8-Nitroquinoline and other halogenated nitroaromatics are known to be toxic if swallowed, harmful in contact with skin, and capable of causing serious skin and eye irritation.[1][2][3] Furthermore, there is a suspicion that these classes of compounds may cause genetic defects and cancer.[1][2][3] Upon thermal decomposition, they can emit toxic fumes of nitrogen oxides.[4] Therefore, it is imperative to handle this compound and its waste with the utmost care.

Table 1: Hazard Summary of Structurally Similar Compounds

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Toxic if swallowed.Ingestion
Acute Toxicity (Dermal) Harmful in contact with skin.Skin contact
Skin Corrosion/Irritation Causes skin irritation.Skin contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye contact
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, ingestion, skin contact
Carcinogenicity May cause cancer.Inhalation, ingestion, skin contact
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[1]Environmental release

The Cardinal Rule: Segregation of Hazardous Waste

The foundational principle of proper chemical waste management is stringent segregation. Halogenated organic wastes, such as 8-Nitro-7-(trifluoromethyl)quinoline, must be collected separately from non-halogenated organic wastes.[2][5][6] This is crucial because the disposal methods for these two categories of waste are different, and mixing them can lead to increased disposal costs and environmental complications.[6][7]

G cluster_0 Waste Generation Point cluster_1 Segregation A 8-Nitro-7-(trifluoromethyl)quinoline Waste B Halogenated Organic Waste Container A->B Correct Segregation C Non-Halogenated Organic Waste Container A->C Incorrect D Aqueous Waste Container A->D Incorrect E Solid Waste Container A->E Incorrect G A Spill of 8-Nitro-7- (trifluoromethyl)quinoline Occurs B Alert others in the area and evacuate if necessary A->B C Wear appropriate PPE: - Double gloves - Goggles - Lab coat - Respirator (if necessary) B->C D Contain the spill with a non-combustible absorbent (e.g., sand, vermiculite) C->D E Carefully collect the absorbent and spilled material into a labeled hazardous waste container D->E F Decontaminate the spill area with a suitable solvent (e.g., soap and water) E->F G Collect all cleaning materials as hazardous waste F->G H Contact EHS for waste pickup and report the spill G->H

Caption: Step-by-step workflow for managing a spill of 8-Nitro-7-(trifluoromethyl)quinoline.

For a small spill, follow these steps: [8]

  • Alert and Evacuate: Immediately alert others in the vicinity and, if necessary, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in section 3.1.

  • Containment: Cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent it from spreading. [8]4. Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. [8]6. Waste Disposal: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team. [8]

Decontamination of Laboratory Equipment

Any laboratory equipment that comes into contact with 8-Nitro-7-(trifluoromethyl)quinoline must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this solvent rinse as halogenated organic waste.

  • Wash: Wash the equipment with soap and hot water. [9]3. Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Conclusion

The responsible management and disposal of hazardous chemicals like 8-Nitro-7-(trifluoromethyl)quinoline are non-negotiable aspects of scientific research. By adhering to these detailed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

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  • A review of combustion in waste incinerator and its emissions. (2025, May 31). Unimma Press. Retrieved from [Link]

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  • How to Manage Hazardous Waste Disposal Singapore Home. (2025, September 14). SuperClean SG. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
8-Nitro-7-(trifluoromethyl)quinoline
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8-Nitro-7-(trifluoromethyl)quinoline
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